9H-xanthene-9-carbohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
9H-xanthene-9-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c15-16-14(17)13-9-5-1-3-7-11(9)18-12-8-4-2-6-10(12)13/h1-8,13H,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVNAWMSFFMKDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90970187 | |
| Record name | 9H-Xanthene-9-carbohydrazonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90970187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49672120 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5484-20-8 | |
| Record name | 9H-Xanthene-9-carbohydrazonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90970187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 9H-xanthene-9-carbohydrazide from ethyl 9H-xanthene-9-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 9H-xanthene-9-carbohydrazide from ethyl 9H-xanthene-9-carboxylate. This conversion is a critical step in the development of various derivatives of the xanthene core, a privileged scaffold in medicinal chemistry with a wide range of biological activities. This document outlines the chemical transformation, provides a detailed experimental protocol, and presents relevant physicochemical data.
Reaction Overview
The synthesis of this compound from its corresponding ethyl ester is achieved through a nucleophilic acyl substitution reaction known as hydrazinolysis. In this reaction, the lone pair of electrons on the nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the ester. This is followed by the departure of the ethoxide leaving group, resulting in the formation of the desired carbohydrazide. The reaction is typically carried out by refluxing the ester with hydrazine hydrate in a suitable solvent, most commonly ethanol.
Physicochemical Data
A summary of the key physicochemical properties of the starting material and the final product is presented below.
| Property | Ethyl 9H-xanthene-9-carboxylate | This compound |
| Molecular Formula | C₁₆H₁₄O₃ | C₁₄H₁₂N₂O₂ |
| Molecular Weight | 254.28 g/mol | 240.26 g/mol |
| CAS Number | 10279-65-9 | 5484-20-8[1] |
| Appearance | White to off-white solid | Solid (predicted) |
| Melting Point | 68-71 °C | Not available |
| Boiling Point | Not available | Not available |
| Solubility | Soluble in common organic solvents | Soluble in polar organic solvents (predicted) |
Experimental Protocol
This section details the experimental procedure for the synthesis of this compound from ethyl 9H-xanthene-9-carboxylate.
3.1. Materials and Reagents
-
Ethyl 9H-xanthene-9-carboxylate
-
Hydrazine hydrate (80-99% solution)
-
Ethanol (absolute)
-
Distilled water
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Heating mantle
-
Magnetic stirrer
-
Büchner funnel and filter paper
-
Thin-layer chromatography (TLC) plates (silica gel)
3.2. Reaction Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 9H-xanthene-9-carboxylate (1.0 equivalent) in absolute ethanol. A typical concentration would be in the range of 0.1-0.5 M.
-
Addition of Hydrazine Hydrate: To the stirred solution, add an excess of hydrazine hydrate (typically 5-10 equivalents). The large excess of hydrazine hydrate helps to drive the reaction to completion.
-
Reflux: Heat the reaction mixture to reflux (the boiling point of ethanol, approximately 78 °C) and maintain the reflux for a period of 3 to 6 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v). The reaction is considered complete when the spot corresponding to the starting ester has disappeared.
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product, this compound, is often a solid that will precipitate out of the solution upon cooling.
-
Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol or distilled water to remove any unreacted hydrazine hydrate and other impurities.
-
Drying: Dry the purified product under vacuum to obtain this compound.
3.3. Characterization
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques, including:
-
Melting Point: Determination of the melting point range.
-
Spectroscopy:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of the xanthene core protons and the -NH and -NH₂ protons of the hydrazide group.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the carbon atoms of the xanthene scaffold and the carbonyl carbon of the hydrazide.
-
IR (Infrared) Spectroscopy: To detect the characteristic vibrational frequencies of the N-H bonds (typically in the range of 3200-3400 cm⁻¹) and the C=O bond of the amide (around 1640-1680 cm⁻¹).
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Visual Representations
4.1. Experimental Workflow
Caption: Workflow for the synthesis of this compound.
4.2. Chemical Reaction
Caption: Overall chemical transformation.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 9H-Xanthene-9-Carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a detailed overview of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 9H-xanthene-9-carbohydrazide. Due to the limited availability of public experimental spectral data for this specific compound, this guide provides a robust, predicted analysis based on the known spectral data of closely related analogs, including 9H-xanthene-9-carboxylic acid and N-(4-cyanophenyl)-9H-xanthene-9-carboxamide. This document outlines the expected spectral features, provides a comprehensive experimental protocol for NMR analysis, and includes a logical workflow for the structural elucidation of this and similar molecules.
Introduction to this compound
This compound is a derivative of the versatile xanthene scaffold, a privileged structure in medicinal chemistry. Xanthene derivatives are known to exhibit a wide range of biological activities, and the incorporation of a carbohydrazide moiety at the 9-position introduces a functional group capable of forming various derivatives and participating in hydrogen bonding, making it an interesting candidate for drug discovery and development. Accurate structural characterization is the cornerstone of any chemical research, and NMR spectroscopy is the most powerful tool for the unambiguous determination of the molecular structure of organic compounds in solution.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound. These predictions are based on data from structurally similar compounds, primarily 9H-xanthene-9-carboxylic acid and N-(4-cyanophenyl)-9H-xanthene-9-carboxamide, with DMSO-d₆ as the reference solvent.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H9 (methine) | ~5.0 - 5.5 | Singlet (s) | 1H |
| Aromatic Protons | ~7.0 - 7.5 | Multiplet (m) | 8H |
| NH (amide) | ~8.0 - 9.0 | Broad Singlet (br s) | 1H |
| NH₂ (hydrazine) | ~4.0 - 5.0 | Broad Singlet (br s) | 2H |
Note: The chemical shifts of the NH and NH₂ protons are highly dependent on solvent, concentration, and temperature, and they may exchange with deuterium in the presence of D₂O.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (carbonyl) | ~165 - 175 |
| C9 (methine) | ~45 - 55 |
| Aromatic C-O | ~150 - 155 |
| Aromatic C-H & C-C | ~115 - 135 |
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra. The following section details the methodology for the ¹H and ¹³C NMR analysis of this compound.
Sample Preparation
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively high boiling point. Other deuterated solvents such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD) could also be used, but may result in different chemical shifts, particularly for exchangeable protons.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg of the sample in 0.6-0.7 mL of deuterated solvent is typically sufficient.[1] For ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is recommended to achieve a good signal-to-noise ratio in a reasonable time.[2]
-
Procedure:
-
Weigh the desired amount of this compound directly into a clean, dry vial.
-
Add the appropriate volume of deuterated solvent.
-
Gently agitate the vial to ensure complete dissolution of the sample. Sonication may be used if necessary.
-
To remove any particulate matter, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: Typically 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are usually sufficient.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: Standard single-pulse sequence with proton decoupling.
-
Spectral Width: Typically 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.[2]
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of a target compound like this compound.
Caption: Workflow for Synthesis and NMR Characterization.
Conclusion
This technical guide provides a foundational understanding of the ¹H and ¹³C NMR characteristics of this compound for researchers in the field of medicinal chemistry and drug development. While the presented spectral data are predictive, they are based on sound chemical principles and data from closely related compounds, offering a reliable starting point for the analysis of this and similar molecules. The detailed experimental protocols and logical workflow further serve as a practical resource for the successful structural elucidation of novel xanthene derivatives. Experimental verification of these predictions will be invaluable to the scientific community.
References
Spectroscopic Analysis of 9H-xanthene-9-carbohydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic properties of 9H-xanthene-9-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document outlines the synthesis, and detailed spectroscopic characterization using Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The presented data, based on established principles and analysis of analogous structures, serves as a comprehensive reference for the identification and characterization of this molecule.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of an activated derivative of 9H-xanthene-9-carboxylic acid, such as an ester or an acyl chloride. This intermediate is then reacted with hydrazine hydrate to yield the final carbohydrazide product.
Caption: Synthetic pathway for this compound.
Spectroscopic Data
The following sections present the expected spectroscopic data for this compound. This data is predicted based on the analysis of structurally similar compounds and established spectroscopic principles.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.30 | Singlet | 1H | -NH- (Amide) |
| ~7.90 - 7.20 | Multiplet | 8H | Aromatic Protons |
| ~4.80 | Singlet | 1H | H-9 (Methine) |
| ~4.40 | Broad Singlet | 2H | -NH₂ (Hydrazide) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~168.0 | C=O (Carbohydrazide) |
| ~152.0 | Aromatic Quaternary Carbon (C-O) |
| ~130.0 - 122.0 | Aromatic CH Carbons |
| ~116.0 | Aromatic Quaternary Carbon |
| ~45.0 | C-9 (Methine) |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Table 3: Predicted FT-IR Data for this compound (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 - 3200 | Strong, Broad | N-H Stretching (Amide and Hydrazide) |
| ~3050 | Medium | Aromatic C-H Stretching |
| ~2950 | Weak | Aliphatic C-H Stretching (Methine) |
| ~1660 | Strong | C=O Stretching (Amide I) |
| ~1600 | Medium | N-H Bending (Amide II) |
| ~1480 | Medium | C=C Stretching (Aromatic) |
| ~1250 | Strong | C-O-C Asymmetric Stretching (Xanthene Ether) |
| ~1100 | Medium | C-N Stretching |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound (Electron Ionization)
| m/z | Predicted Fragment |
| 240 | [M]⁺ (Molecular Ion) |
| 209 | [M - NHNH₂]⁺ |
| 181 | [Xanthene-9-yl Cation]⁺ |
| 152 | [Biphenylene Ether Radical Cation]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.
-
Sample Preparation: Approximately 10-15 mg of this compound is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 20 ppm
-
-
¹³C NMR Acquisition:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.5 s
-
Spectral Width: 240 ppm
-
-
Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software (e.g., TopSpin, MestReNova). Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a universal attenuated total reflectance (uATR) accessory.
-
Sample Preparation: A small amount of the solid this compound is placed directly onto the diamond crystal of the uATR accessory.
-
Data Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
-
Data Processing: A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum. The resulting transmittance or absorbance spectrum is analyzed.
Mass Spectrometry (MS)
-
Instrumentation: A Thermo Scientific ISQ EC single quadrupole mass spectrometer with a direct insertion probe (or equivalent GC-MS system).
-
Sample Introduction: A small amount of the sample is introduced into the ion source via the direct insertion probe, which is heated to ensure volatilization.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analysis:
-
Scan Range: m/z 40 - 400
-
Scan Rate: 1000 amu/s
-
-
Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.
Spectroscopic Analysis Workflow
The characterization of this compound involves a logical workflow that integrates data from multiple spectroscopic techniques to confirm the molecular structure.
Caption: Workflow for spectroscopic analysis of this compound.
An In-depth Technical Guide on the Crystal Structure of 9H-xanthene-9-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and chemical properties of 9H-xanthene-9-carbohydrazide. While a definitive crystal structure for this compound is not publicly available, this document leverages crystallographic data from the closely related analogue, methyl 9H-xanthene-9-carboxylate, to infer the likely structural characteristics of the xanthene core. This guide also details relevant experimental protocols for the synthesis of the parent compound and discusses the probable intermolecular interactions that govern its crystal packing.
Molecular Profile
This compound (C14H12N2O2) is a derivative of the versatile xanthene scaffold, a privileged heterocyclic system in medicinal chemistry.[1] The unique three-dimensional structure of the xanthene core allows for the strategic placement of functional groups, enabling interactions with a variety of biological targets.[2] Derivatives of xanthene have shown significant potential in the development of antiviral, anticancer, antidiabetic, and neuroprotective agents.
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C14H12N2O2 |
| Molecular Weight | 240.26 g/mol [1] |
| CAS Number | 5484-20-8[1] |
| InChI | InChI=1S/C14H12N2O2/c15-16-14(17)13-9-5-1-3-7-11(9)18-12-8-4-2-6-10(12)13/h1-8,13H,15H2,(H,16,17)[1] |
| InChIKey | VDVNAWMSFFMKDT-UHFFFAOYSA-N[1] |
| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NN[1] |
Crystallographic Data (Analogue-Based)
The following crystallographic data are for methyl 9H-xanthene-9-carboxylate, which serves as a structural analogue for the xanthene moiety of this compound.
| Parameter | Value |
| Crystal Data | |
| Chemical Formula | C15H12O3 |
| Formula Weight | 240.25 |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 25.6601 (16) |
| b (Å) | 5.7624 (3) |
| c (Å) | 15.7578 (9) |
| β (°) | 92.933 (4) |
| V (ų) | 2327.0 (2) |
| Z | 8 |
| Data Collection | |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 123 (2) |
| Refinement | |
| R-factor | 0.051 |
| wR-factor | 0.106 |
Molecular Geometry
The xanthene core is a defining feature of this class of compounds. In the analogue structure of methyl 9H-xanthene-9-carboxylate, the xanthone unit is non-planar, with the two benzene rings forming a dihedral angle of 24.81 (9)°. This bent conformation is a key characteristic of the xanthene scaffold. The substituent at the 9-position, in this case, the ester group, adopts a trans staggered conformation. It is anticipated that the carbohydrazide group in this compound would similarly occupy a pseudo-equatorial position relative to the central pyran-like ring.
Experimental Protocols
The synthesis of this compound typically proceeds through a multi-step process, beginning with the synthesis of the precursor, 9H-xanthene-9-carboxylic acid.
1. Synthesis of 9H-xanthene-9-carboxylic acid
This synthesis can be achieved via a two-step process involving the reduction of xanthone to xanthene, followed by carboxylation.
-
Step 1: Reduction of Xanthone to Xanthene
-
Materials: Xanthone, hydrazine hydrate, potassium hydroxide, diethylene glycol.[3]
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve xanthone in diethylene glycol.[3]
-
Add potassium hydroxide and hydrazine hydrate to the solution.[3]
-
Heat the mixture to reflux for 1-2 hours.[3]
-
Remove the condenser and allow the temperature to rise to distill off water and excess hydrazine.[3]
-
After cooling, the xanthene product can be isolated and purified.
-
-
-
Step 2: Carboxylation of Xanthene
-
Materials: Purified xanthene, anhydrous tetrahydrofuran (THF), a strong base (e.g., n-butyllithium), and crushed dry ice (solid CO2).[3]
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve the purified xanthene in anhydrous THF.[3]
-
Cool the solution to a low temperature (e.g., -78°C).[3]
-
Slowly add the strong base dropwise while maintaining the low temperature.[3]
-
Stir the resulting solution for approximately one hour at the low temperature.[3]
-
Quench the reaction by adding crushed dry ice in small portions.[3]
-
Allow the reaction mixture to warm to room temperature.[3]
-
Add water and extract with an organic solvent to remove any unreacted xanthene.[3]
-
Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the 9H-xanthene-9-carboxylic acid.[3]
-
Collect the solid by filtration, wash with cold water, and dry. The product can be further purified by recrystallization.[3]
-
-
2. Synthesis of this compound from 9H-xanthene-9-carboxylic acid
The conversion of the carboxylic acid to the carbohydrazide can be achieved through the formation of an activated intermediate, such as an ester or an acyl chloride, followed by reaction with hydrazine hydrate. A common laboratory-scale procedure involves the esterification of the carboxylic acid followed by hydrazinolysis.
-
Step 1: Esterification to form an intermediate (e.g., Ethyl 9H-xanthene-9-carboxylate)
-
Materials: 9H-xanthene-9-carboxylic acid, absolute ethanol, concentrated sulfuric acid (catalyst).[3]
-
Procedure:
-
In a round-bottom flask, suspend 9H-xanthene-9-carboxylic acid in an excess of absolute ethanol.[3]
-
Carefully add a catalytic amount of concentrated sulfuric acid.[3]
-
Attach a reflux condenser and heat the mixture to a gentle reflux for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).[3]
-
After the reaction is complete, cool the mixture to room temperature and reduce the volume of ethanol using a rotary evaporator.[3]
-
The crude ester can be purified by extraction and recrystallization.[3]
-
-
-
Step 2: Hydrazinolysis of the Ester
-
Materials: Purified ester intermediate, hydrazine hydrate, and a suitable solvent (e.g., ethanol).
-
Procedure:
-
Dissolve the ester in ethanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the mixture for several hours, monitoring the reaction by TLC until the starting ester is consumed.
-
Upon completion, cool the reaction mixture. The this compound product will often precipitate out of the solution.
-
Collect the solid product by filtration, wash with a cold solvent, and dry. Further purification can be achieved by recrystallization.
-
-
Intermolecular Interactions and Crystal Packing
The crystal structure of this compound is expected to be significantly influenced by intermolecular hydrogen bonding involving the carbohydrazide moiety (-CONHNH2). This functional group contains both hydrogen bond donors (the N-H groups) and acceptors (the carbonyl oxygen and the nitrogen atoms).
-
Hydrogen Bonding: The primary intermolecular interactions will likely be N-H···O hydrogen bonds, forming strong and directional links between molecules. These interactions are crucial in the formation of stable supramolecular structures. It is also possible for N-H···N hydrogen bonds to occur. The presence of multiple hydrogen bond donors and acceptors in the carbohydrazide group allows for the formation of extended one-, two-, or three-dimensional networks. Bifurcated hydrogen bonds, where one hydrogen atom interacts with two acceptor atoms, may also be present.
-
π-π Stacking: The aromatic benzene rings of the xanthene core are likely to participate in π-π stacking interactions. These interactions, while weaker than hydrogen bonds, play a significant role in the overall stability of the crystal lattice by promoting close packing of the molecules.
-
C-H···π and C-H···O Interactions: Weaker C-H···π and C-H···O interactions are also expected to contribute to the crystal packing. The aromatic rings can act as acceptors for hydrogen atoms from neighboring molecules, and the carbonyl oxygen can also act as a weak hydrogen bond acceptor.
References
The Dawn of Chromophores: A Technical Guide to the Discovery and History of Xanthene Compounds
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the fascinating journey of xanthene compounds, from their serendipitous discovery to their current-day applications as vital tools in research and medicine. We delve into the seminal synthetic methodologies, present key quantitative data for a range of xanthene derivatives, and illuminate the intricate signaling pathways they modulate.
A Luminous Beginning: The Discovery of Xanthenes
The story of xanthene compounds begins in 1871 with the German chemist Adolph von Baeyer. While investigating the reactions of phthalic anhydride, he heated it with resorcinol, a dihydroxy-substituted phenol. The result was a brilliantly fluorescent yellow compound which he named "fluorescein," a nod to its most remarkable property.[1] This synthesis, a modified Friedel-Crafts acylation, marked the birth of the xanthene dyes, a class of compounds that would revolutionize the world of synthetic pigments and scientific imaging.
The core structure of these compounds is the xanthene heterocycle, a dibenzo-γ-pyrone framework. The brilliant colors and intense fluorescence of its derivatives arise from the extended π-electron system of this core, which can be further tuned by the introduction of various substituents.
The Evolution of Synthesis: From Classical Reactions to Modern Methodologies
Following von Baeyer's initial discovery, the field of xanthene synthesis has seen continuous innovation, with chemists developing more efficient and versatile methods to construct and functionalize this important scaffold.
The von Baeyer Synthesis of Fluorescein
The original synthesis of fluorescein involves the condensation of phthalic anhydride with two equivalents of resorcinol in the presence of a Lewis acid catalyst, typically anhydrous zinc chloride, at elevated temperatures (180-200 °C).[2]
Experimental Protocol: Synthesis of Fluorescein (von Baeyer, 1871)
-
Reactants: Phthalic anhydride (1 molar equivalent), Resorcinol (2 molar equivalents), Anhydrous Zinc Chloride (catalytic amount).
-
Procedure:
-
Thoroughly grind phthalic anhydride and resorcinol into a fine powder.
-
Add anhydrous zinc chloride to the mixture.
-
Heat the mixture in an oil bath to 180-200 °C for 30 minutes. The mixture will darken and solidify.
-
After cooling, dissolve the crude product in a dilute sodium hydroxide solution.
-
Filter the solution to remove any insoluble impurities.
-
Acidify the filtrate with dilute hydrochloric acid to precipitate the fluorescein.
-
Collect the precipitate by filtration, wash with water, and dry.
-
A significant improvement to this method involves the use of methanesulfonic acid, which serves as both a solvent and a catalyst, allowing for milder reaction conditions and often higher yields.[3]
The Grover, Shah, and Shah Synthesis of Hydroxyxanthones
In 1955, P. K. Grover, G. D. Shah, and R. C. Shah developed a valuable method for the synthesis of hydroxyxanthones. This reaction involves the condensation of an o-hydroxybenzoic acid with a phenol in the presence of fused zinc chloride and phosphorus oxychloride.[4]
Experimental Protocol: General Procedure for the Grover, Shah, and Shah Reaction
-
Reactants: o-Hydroxybenzoic acid (1 molar equivalent), Phenol (1 molar equivalent), Fused Zinc Chloride, Phosphorus Oxychloride.
-
Procedure:
-
Heat a mixture of the o-hydroxybenzoic acid, phenol, fused zinc chloride, and phosphorus oxychloride on a water bath for 1-2 hours.
-
Cool the reaction mixture and pour it into ice-water.
-
Filter the resulting solid product.
-
Wash the solid with a sodium hydrogen carbonate solution and then with water.
-
Dry the product and recrystallize from a suitable solvent.
-
Synthesis of Rhodamines
Rhodamines are a prominent class of xanthene dyes characterized by the presence of amino groups. A common synthetic route involves the reaction of phthalic anhydride with a m-aminophenol derivative. For instance, Rhodamine B is synthesized from phthalic anhydride and m-diethylaminophenol.[5][6]
Experimental Protocol: Synthesis of Rhodamine B
-
Reactants: Phthalic anhydride (1.2 molar equivalents), m-diethylaminophenol (1 molar equivalent).
-
Procedure:
-
Heat a stirred mixture of m-diethylaminophenol and phthalic anhydride to 175 °C under a carbon dioxide atmosphere.
-
Maintain the temperature at 170-175 °C and continue stirring for 6-7 hours.
-
Cool the reaction mixture to 40 °C and pour it into water.
-
Adjust the pH of the resulting slurry to 12 with caustic soda.
-
Collect the insoluble product by filtration.
-
Wash the filter cake with water and dry to obtain Rhodamine B base.
-
Quantitative Data of Representative Xanthene Compounds
The following tables summarize key quantitative data for some of the most well-known xanthene compounds.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance | Yield (%) | Reference |
| Fluorescein | C₂₀H₁₂O₅ | 332.31 | 314-316 | Orange-red powder | ~30 (von Baeyer) | [2][7] |
| Rhodamine B | C₂₈H₃₁ClN₂O₃ | 479.02 | 210-211 (decomposes) | Green crystals or reddish-violet powder | ~90 | [5][8][9] |
| 1,3-Dihydroxyxanthone | C₁₃H₈O₄ | 228.20 | 256-258 | Needles | - | [4] |
| Compound | λabs (nm) | λem (nm) | Quantum Yield (ΦF) | Solvent | Reference |
| Fluorescein | 490 | 514 | 0.93 | aq. buffer (pH 7.4) | [10] |
| Rhodamine B | 553 | 627 | 0.65 | Basic ethanol | [9][11][12] |
| Eosin Y | 516 | 538 | 0.15 | aq. buffer (pH 7.4) | [10] |
| Rose Bengal | 548 | 567 | 0.02 | aq. buffer (pH 7.4) | [10] |
| Compound | 1H NMR (DMSO-d6, δ ppm) | 13C NMR (DMSO-d6, δ ppm) | Reference |
| Fluorescein | 8.00 (d, 1H), 7.81 (t, 1H), 7.72 (t, 1H), 7.29 (d, 1H), 6.72 (d, 2H), 6.57 (dd, 2H), 6.56 (d, 2H) | 168.9, 159.8, 152.2, 135.5, 129.8, 129.1, 124.8, 124.0, 112.9, 110.1, 102.4, 83.4 | [7][13] |
Xanthenes in Biological Systems: Modulating Cellular Pathways
The unique photophysical and chemical properties of xanthene compounds have led to their widespread use in biological research and as potential therapeutic agents. They are known to interact with and modulate key cellular signaling pathways.
Activation of AMP-Activated Protein Kinase (AMPK)
Certain xanthene derivatives have been identified as activators of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[14] Activation of AMPK can have therapeutic benefits in metabolic diseases such as type 2 diabetes. The binding of these small molecule activators to AMPK can occur at an allosteric site, distinct from the ATP-binding site, leading to a conformational change that promotes its activation.[15][16]
References
- 1. chimique.wordpress.com [chimique.wordpress.com]
- 2. scribd.com [scribd.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nathan.instras.com [nathan.instras.com]
- 5. prepchem.com [prepchem.com]
- 6. Answered: you m-(diethylamino)phenol phthalic anhydride 2 НО. H₂SO4 (cat.) Heat Rhodamine B | bartleby [bartleby.com]
- 7. Fluorescein | C20H12O5 | CID 16850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Rhodamine B | C28H31ClN2O3 | CID 6694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Rhodamine B - Wikipedia [en.wikipedia.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. omlc.org [omlc.org]
- 12. Rhodamine B for fluorescence 81-88-9 [sigmaaldrich.com]
- 13. Making sure you're not a bot! [oc-praktikum.de]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Structural basis of AMPK regulation by small molecule activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Small Molecule Modulators of AMP-Activated Protein Kinase (AMPK) Activity and Their Potential in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Xanthene-Carbohydrazide Moiety: A Technical Guide to its Fundamental Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of a carbohydrazide group to a xanthene scaffold creates a molecule with a rich and versatile chemical reactivity profile. This combination holds significant promise in the fields of medicinal chemistry, materials science, and diagnostics. The xanthene core, a privileged scaffold in drug discovery, offers a rigid, three-dimensional structure with diverse biological activities, including antioxidant and enzyme inhibitory properties.[1][2][3][4] The carbohydrazide functional group, a derivative of hydrazine, provides a nucleophilic center, a precursor for various heterocyclic systems, and a metal-chelating moiety.[5][6]
This in-depth technical guide explores the fundamental reactivity of the carbohydrazide group when appended to a xanthene backbone. It provides a comprehensive overview of the key chemical transformations, detailed experimental protocols for representative reactions, and a summary of relevant quantitative data. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel xanthene-based compounds.
Core Reactivity of the Carbohydrazide Group
The reactivity of the carbohydrazide group (-NHNHCONHNH₂) is primarily dictated by the nucleophilicity of the terminal nitrogen atoms. This functional group can participate in a wide range of chemical reactions, making it a versatile building block in organic synthesis.
Nucleophilic Reactions
The lone pair of electrons on the terminal nitrogen atoms of the carbohydrazide group makes it a potent nucleophile. This reactivity is central to many of its characteristic reactions.
-
Hydrazone Formation: One of the most fundamental reactions of carbohydrazides is their condensation with aldehydes and ketones to form stable hydrazones.[7][8] This reaction is often acid-catalyzed and proceeds via a nucleophilic addition-elimination mechanism. The resulting hydrazone can exist as E/Z isomers.
-
Acylation: The amino groups of carbohydrazide can be readily acylated by various acylating agents such as acid chlorides, anhydrides, and activated esters to form N-acylcarbohydrazides.[9][10][11] This reaction allows for the introduction of a wide variety of substituents, enabling the fine-tuning of the molecule's properties.
-
Sulfonylation: Similar to acylation, carbohydrazides can react with sulfonyl chlorides to yield N-sulfonylcarbohydrazides.[12][13] This modification can be used to introduce sulfonamide moieties, which are prevalent in many therapeutic agents.
Cyclization Reactions
The carbohydrazide moiety serves as a valuable precursor for the synthesis of various five-membered heterocyclic rings, most notably 1,3,4-oxadiazoles and 1,2,4-triazoles. These heterocycles are important pharmacophores found in numerous biologically active compounds.[1][14][15][16][17][18]
-
Synthesis of 1,3,4-Oxadiazoles: Carbohydrazides can be cyclized to form 2,5-disubstituted 1,3,4-oxadiazoles. This transformation can be achieved through various methods, including reaction with carboxylic acids in the presence of a dehydrating agent (e.g., POCl₃) or by oxidative cyclization of the corresponding hydrazones.[1][14][15][16][17][18]
Metal Chelation
The carbohydrazide group, with its multiple nitrogen and oxygen atoms, can act as a chelating agent, forming stable complexes with various metal ions.[5] This property is of interest in the development of metal-sequestering agents, catalysts, and imaging probes.
The Xanthene Scaffold: A Platform for Diverse Functionality
The xanthene core is a dibenzo[b,e]pyran structure that provides a rigid and well-defined three-dimensional framework.[19] This scaffold is found in a variety of natural products and synthetic compounds with a broad spectrum of biological activities.[2][3][4][19]
Physicochemical Properties
The physicochemical properties of xanthene derivatives, such as solubility and lipophilicity, can be modulated by substitution on the aromatic rings and at the 9-position. The introduction of a carbohydrazide group at the 9-position is expected to increase the polarity and hydrogen bonding capacity of the molecule.
Biological Activities
Xanthene derivatives have been reported to exhibit a wide range of biological activities, including:
-
Antioxidant Activity: Many xanthene derivatives are potent antioxidants, capable of scavenging free radicals.[1][2][19][20]
-
Enzyme Inhibition: The xanthene scaffold has been utilized in the design of inhibitors for various enzymes, including cholinesterases and kinases.[2][3][4][19][20]
-
Anticancer Activity: Several xanthene derivatives have demonstrated cytotoxic effects against various cancer cell lines.[2][4][7][8][21][22][23]
Reactivity of the Xanthene-Carbohydrazide Moiety: A Synthesis
The reactivity of a carbohydrazide group attached to a xanthene scaffold will be a composite of the individual reactivities of both moieties, with potential for mutual electronic influence. The xanthene ring system, being electron-rich, may influence the nucleophilicity of the carbohydrazide group.
Expected Reactivity
Based on the fundamental principles of organic chemistry, the following reactions are anticipated for a xanthene-carbohydrazide derivative:
-
Reactions at the Carbohydrazide Terminus: The terminal amino groups of the carbohydrazide will undergo the characteristic reactions outlined in the "Core Reactivity of the Carbohydrazide Group" section, including hydrazone formation, acylation, sulfonylation, and cyclization.
-
Reactions involving the Xanthene Core: The aromatic rings of the xanthene scaffold can undergo electrophilic aromatic substitution, although the reaction conditions would need to be carefully controlled to avoid reaction at the more nucleophilic carbohydrazide group.
Quantitative Data
Quantitative data on the reactivity of carbohydrazide derivatives, particularly those on a xanthene scaffold, is limited in the literature. However, some relevant data for the parent structures can provide valuable insights.
| Parameter | Compound/Class | Value | Reference |
| pKa | Eosin Y (a xanthene dye) | pKa1: 2.8, pKa2: 3.8, pKa3: 4.8 | [16] |
| Erythrosin B (a xanthene dye) | pKa1: 2.2, pKa2: 3.6, pKa3: 4.7 | [16] | |
| Rose Bengal B (a xanthene dye) | pKa1: 2.0, pKa2: 3.5, pKa3: 4.5 | [16] | |
| IC₅₀ (Antioxidant Activity) | Hermannol (a natural xanthene) | 0.29 ± 0.011 mg/mL (DPPH) | |
| IC₅₀ (Enzyme Inhibition) | Xanthene-based thiosemicarbazones | 4.2 - 62 µM (AChE) | [19] |
| Xanthenedione derivative 5e | 31.0 ± 0.09 µM (AChE) | [3] | |
| IC₅₀ (Anticancer Activity) | Xanthene-cysteine conjugate 3 | 9.6 ± 1.1 nM (Caco-2 cells) | [2][4] |
| Hydrazone derivative 5 | Promising activity against A549 cells | [7] |
Experimental Protocols
The following are detailed, representative protocols for key reactions of the carbohydrazide group. These can be adapted for a xanthene-carbohydrazide substrate with appropriate modifications to reaction conditions and purification procedures.
Protocol 1: Synthesis of a Hydrazone from a Carbohydrazide
Reaction: Condensation of a carbohydrazide with an aldehyde.
Materials:
-
Carbohydrazide (1.0 eq)
-
Aromatic aldehyde (1.0 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve the carbohydrazide in ethanol in a round-bottom flask.
-
Add the aromatic aldehyde to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates out is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
The crude product can be recrystallized from a suitable solvent (e.g., ethanol) to afford the pure hydrazone.[7][8]
Protocol 2: Acylation of a Carbohydrazide
Reaction: N-acylation of a carbohydrazide with an acid chloride.
Materials:
-
Carbohydrazide (1.0 eq)
-
Acid chloride (1.0 eq)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (1.1 eq)
Procedure:
-
Suspend the carbohydrazide in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine to the suspension.
-
Slowly add the acid chloride dropwise to the cooled suspension with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.[9][10][11]
Protocol 3: Synthesis of a 1,3,4-Oxadiazole from a Carbohydrazide
Reaction: Cyclization of a carbohydrazide with a carboxylic acid.
Materials:
-
Carbohydrazide (1.0 eq)
-
Carboxylic acid (1.0 eq)
-
Phosphoryl chloride (POCl₃)
Procedure:
-
In a round-bottom flask, mix the carbohydrazide and the carboxylic acid.
-
Carefully add phosphoryl chloride dropwise to the mixture at 0 °C.
-
After the addition is complete, heat the reaction mixture at reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be recrystallized from a suitable solvent to yield the pure 1,3,4-oxadiazole.[1][14][15][16][17][18]
Visualizations
Signaling Pathway Inhibition by Xanthene Derivatives
Xanthene derivatives have been shown to inhibit various enzymes involved in cell signaling pathways, such as acetylcholinesterase (AChE) in neuronal signaling and various kinases in cancer signaling.
Caption: Inhibition of key enzymes in neuronal and cancer signaling pathways by xanthene derivatives.
Experimental Workflow for Hydrazone Synthesis
The synthesis of a hydrazone from a xanthene-carbohydrazide is a fundamental transformation. The general workflow is depicted below.
Caption: A typical experimental workflow for the synthesis of a xanthene-hydrazone derivative.
Logical Relationship of Carbohydrazide Reactivity
The core reactivity of the carbohydrazide group can be categorized into several key types of transformations.
Caption: The fundamental reactivity pathways of the carbohydrazide functional group.
Conclusion
The carbohydrazide group, when attached to a xanthene scaffold, presents a powerful combination of functionalities for the development of novel molecules with diverse applications. Its nucleophilic character allows for a wide range of derivatizations, including the formation of hydrazones, acylation, and sulfonylation products. Furthermore, its ability to undergo cyclization to form heterocycles like 1,3,4-oxadiazoles, coupled with the inherent biological activities of the xanthene core, opens up vast possibilities for the design of new therapeutic agents. This guide provides a foundational understanding of the reactivity of this important chemical entity, offering a starting point for further exploration and innovation in the field.
References
- 1. Cyclization and antimicrobial evolution of 1,3,4-oxadiazoles by carbohydrazide - World Scientific News [worldscientificnews.com]
- 2. researchgate.net [researchgate.net]
- 3. Xanthenedione Derivatives, New Promising Antioxidant and Acetylcholinesterase Inhibitor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]
- 6. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of some hydrazone derivatives as new anticandidal and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of New Hydrazone Derivatives and Evaluation of their Efficacy as Proliferation Inhibitors in Human Cancer Cells | Bentham Science [benthamscience.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 15. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 18. luxembourg-bio.com [luxembourg-bio.com]
- 19. tandfonline.com [tandfonline.com]
- 20. scispace.com [scispace.com]
- 21. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. | Semantic Scholar [semanticscholar.org]
- 23. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of Novel Bioactive Derivatives from 9H-Xanthene-9-Carbohydrazide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel derivatives from 9H-xanthene-9-carbohydrazide. The focus is on the preparation of Schiff bases and 1,3,4-oxadiazoles, which are classes of compounds known for their diverse biological activities. This guide is intended to serve as a comprehensive resource, offering insights into synthetic methodologies, quantitative biological data for related compounds, and potential mechanisms of action.
Introduction to this compound Derivatives
The 9H-xanthene scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of 9H-xanthene have demonstrated a broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic activities. This compound is a key intermediate that allows for the facile introduction of diverse functionalities, leading to the generation of novel chemical entities with therapeutic potential.
This document outlines the synthesis of two primary classes of derivatives:
-
Schiff Bases: Formed by the condensation of this compound with various aldehydes and ketones, these compounds possess an imine (-C=N-) linkage crucial for their biological activity.
-
1,3,4-Oxadiazoles: These five-membered heterocyclic compounds, synthesized from the carbohydrazide, are known for their metabolic stability and wide range of pharmacological effects.
Data Presentation: Biological Activities of Xanthene Derivatives
The following tables summarize the reported in vitro biological activities of various xanthene derivatives, providing a comparative overview of their potential. While specific data for derivatives of this compound are limited in publicly available literature, the data for analogous compounds highlight the therapeutic promise of this scaffold.
Table 1: Anticancer Activity of Xanthene Analogs
| Compound/Analog | Cell Line | Assay | IC50 (µM) |
| Xanthene sulfonamide derivative | HeLa (Cervical) | MTT | 1.93 |
| Xanthene derivative | MCF-7 (Breast) | MTT | 1.93 |
| Xanthene-1,8-dione derivative | HeLa (Cervical) | MTT | 0.7 |
| 9H-xanthene-9-carboxylic acid amide derivative | C26 (Colon) | MTT | 3.59 - 8.38 |
| Another 9H-xanthene-9-carboxylic acid amide derivative | HepG2 (Liver) | MTT | 2.97 - 7.12 |
Table 2: Antimicrobial Activity of Xanthene Analogs
| Compound/Analog | Microorganism | MIC (µg/mL) |
| Xanthene sulfonamide derivative | S. aureus | 15.62 |
| Xanthene sulfonamide derivative | E. coli | 31.25 |
| Xanthene sulfonamide derivative | C. albicans | 15.62 |
| Xanthene carboxamide derivative | S. aureus | >100 |
| Xanthene carboxamide derivative | E. coli | >100 |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent derivatization into Schiff bases and 1,3,4-oxadiazoles.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the starting material, this compound, from ethyl 9H-xanthene-9-carboxylate.
Materials:
-
Ethyl 9H-xanthene-9-carboxylate
-
Hydrazine hydrate (80% or higher)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve ethyl 9H-xanthene-9-carboxylate (1 equivalent) in ethanol.
-
Add an excess of hydrazine hydrate (5-10 equivalents) to the solution.
-
Heat the reaction mixture to reflux with continuous stirring for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration using a Büchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product, this compound, under vacuum.
Protocol 2: Synthesis of Schiff Bases from this compound
This protocol details the general procedure for the synthesis of Schiff bases via the condensation of this compound with various aromatic aldehydes.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, salicylaldehyde, p-nitrobenzaldehyde)
-
Ethanol or Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol or glacial acetic acid in a round-bottom flask.
-
Add an equimolar amount of the desired aromatic aldehyde (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst if ethanol is used as the solvent.
-
Reflux the reaction mixture for 2-4 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The precipitated Schiff base is collected by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
Protocol 3: Synthesis of 1,3,4-Oxadiazole Derivatives from this compound
This protocol describes the cyclization of this compound to form 2-substituted-5-(9H-xanthen-9-yl)-1,3,4-oxadiazoles.
Materials:
-
This compound
-
Aromatic carboxylic acid or acyl chloride
-
Phosphorus oxychloride (POCl₃) or other dehydrating agents
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
Method A: Using Aromatic Carboxylic Acid:
-
A mixture of this compound (1 equivalent) and an aromatic carboxylic acid (1 equivalent) is refluxed in an excess of phosphorus oxychloride for 5-7 hours.
-
After completion, the excess POCl₃ is removed under reduced pressure.
-
The residue is poured onto crushed ice and neutralized with a saturated solution of sodium bicarbonate.
-
The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent.
-
-
Method B: Using Acyl Chloride (Two-step synthesis):
-
Step 1: Synthesis of N-acylhydrazide: React this compound with an acyl chloride in the presence of a base (e.g., pyridine) in a suitable solvent (e.g., dichloromethane) at room temperature.
-
Step 2: Cyclodehydration: The resulting N-acylhydrazide is then cyclized to the 1,3,4-oxadiazole using a dehydrating agent like phosphorus oxychloride, thionyl chloride, or polyphosphoric acid under reflux.
-
Work-up is similar to Method A.
-
Mandatory Visualizations
The following diagrams illustrate the synthetic workflows and a potential signaling pathway that may be modulated by these novel xanthene derivatives.
Caption: General workflow for the synthesis of derivatives from 9H-xanthene.
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by xanthene derivatives.
Caption: LKB1-dependent AMPK activation by certain 9H-xanthene-9-carboxamide derivatives.
Application Notes and Protocols for Amide Coupling Reactions with 9H-xanthene-9-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a cornerstone of synthetic chemistry, particularly in the fields of medicinal chemistry and drug development. The synthesis of novel amide derivatives of 9H-xanthene-9-carbohydrazide is of significant interest due to the diverse biological activities associated with the xanthene scaffold. This document provides detailed protocols for the amide coupling of this compound with carboxylic acids using common coupling reagents. The protocols are designed to be a starting point for researchers, and optimization may be necessary for specific substrates.
Core Concepts and Signaling Pathways
The 9H-xanthene moiety is a privileged scaffold in medicinal chemistry, known to interact with various biological targets. Amide derivatives of this core structure can be designed to modulate a wide range of signaling pathways. For instance, different functional groups introduced via the amide bond can influence the compound's binding affinity to specific enzymes or receptors, potentially impacting pathways related to inflammation, cancer, or neurodegenerative diseases. The hydrazide functional group of this compound provides a versatile handle for introducing diverse chemical moieties.
Data Presentation: Illustrative Reaction Parameters
The following table summarizes typical reaction conditions and expected yields for the amide coupling of a generic carboxylic acid with this compound using different coupling reagents. Please note that these are illustrative values and actual results may vary depending on the specific substrates and reaction conditions.
| Coupling Reagent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| EDC/HOBt | DIPEA | DMF | 0 to RT | 12-24 | 70-90 |
| HATU | DIPEA | DMF | 0 to RT | 2-6 | 85-95 |
| T3P | Pyridine | CH₂Cl₂ | 0 to RT | 4-8 | 75-90 |
Abbreviations: EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBt: 1-Hydroxybenzotriazole, HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, T3P: Propylphosphonic anhydride, DIPEA: N,N-Diisopropylethylamine, DMF: N,N-Dimethylformamide, CH₂Cl₂: Dichloromethane, RT: Room Temperature.
Experimental Protocols
Materials and Methods
-
Reagents: this compound (CAS: 5484-20-8), carboxylic acid of interest, EDC, HOBt, HATU, T3P, DIPEA, pyridine, DMF, CH₂Cl₂, ethyl acetate, saturated aqueous NaHCO₃ solution, brine, anhydrous MgSO₄.
-
Equipment: Round-bottom flasks, magnetic stirrer, ice bath, standard glassware for organic synthesis, rotary evaporator, thin-layer chromatography (TLC) plates, column chromatography setup.
Protocol 1: Amide Coupling using EDC/HOBt
This protocol describes a general procedure for the coupling of a carboxylic acid with this compound using EDC and HOBt.
Procedure:
-
To a stirred solution of the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF (0.1-0.5 M) at 0 °C, add EDC (1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add this compound (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Amide Coupling using HATU
This protocol outlines a procedure for the amide coupling of a carboxylic acid with this compound using the highly efficient coupling reagent HATU.
Procedure:
-
To a stirred solution of the carboxylic acid (1.0 eq) in anhydrous DMF (0.1-0.5 M), add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, work up the reaction as described in Protocol 1 (steps 6-8).
Visualizations
Experimental Workflow for Amide Coupling
Caption: General experimental workflow for the amide coupling of a carboxylic acid with this compound.
Logical Relationship of Coupling Reagents
Caption: Classification of common amide coupling reagents used in organic synthesis.
Application Notes and Protocols for the Biological Screening of Novel 9H-Xanthene-9-Carbohydrazide Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9H-xanthene scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antioxidant properties.[1] The introduction of a carbohydrazide moiety at the 9-position offers a versatile handle for creating diverse analogs with potentially enhanced or novel pharmacological profiles. This document provides detailed application notes and standardized protocols for the initial biological screening of new 9H-xanthene-9-carbohydrazide analogs to assess their therapeutic potential.
Data Presentation: Biological Activities of Xanthene Analogs
The following tables summarize the biological activities of various xanthene derivatives, providing a comparative baseline for newly synthesized this compound analogs.
Table 1: Anticancer Activity of Xanthene Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Xanthene Analog 1 | MCF-7 (Breast) | MTT Assay | 0.28 ± 0.08 | [2] |
| Xanthene Analog 2 | HepG2 (Liver) | MTT Assay | 0.39 ± 0.08 | [2] |
| Hydrazone Derivative 1 | LN-229 (Glioblastoma) | MTT Assay | 0.77 | [3] |
| Xanthene-dione 4h | BT474 (Breast) | MTT Assay | N/A (% activity: 86.25±1.25) | [4] |
| Xanthene-dione 4i | MCF-7 (Breast) | MTT Assay | N/A (% activity: 93.24±1.80) | [4] |
Note: The data presented are for structurally related compounds and should be used as a reference for comparison with new this compound analogs.
Table 2: Antimicrobial Activity of Xanthene and Hydrazide Derivatives
| Compound ID | Microorganism | Assay Type | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| Hydrazide-hydrazone 5f | E. coli | Broth Microdilution | 16 - 20.4 | 2.5 | [5] |
| Hydrazide-hydrazone 5c | B. subtilis | Broth Microdilution | N/A | 2.5 | [5] |
| Hydrazide-hydrazone 18 | S. aureus MRSA | Broth Microdilution | N/A | 3.91 | [3] |
| Xanthene Sulfonamide 6c | Various Bacteria & Fungi | N/A | N/A | Effective | [6] |
| Xanthene Carboxamide 8b | Various Bacteria & Fungi | N/A | N/A | Effective | [6] |
MIC: Minimum Inhibitory Concentration
Table 3: Antioxidant Activity of Xanthene Derivatives
| Compound ID | Assay Type | IC50 (µM) | Reference |
| Hermannol | DPPH Radical Scavenging | 0.29 ± 0.011 mg/mL | [7] |
| Hydrazone 7d | DPPH Radical Scavenging | Best scavenger in series | [8] |
| Hydrazone 8d | ABTS Radical Scavenging | Best scavenger in series | [8] |
| 1,2-dihydroxy-9H-xanthen-9-one | Mitochondrial Antioxidant | Mitigated oxidative stress by up to 40% | [9] |
IC50 values and activity metrics will vary based on the specific analog and assay conditions.
Experimental Protocols
Detailed methodologies for the primary screening of new this compound analogs are provided below.
Protocol 1: In Vitro Anticancer Screening - MTT Assay
This protocol assesses the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2, A549)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with fresh medium containing various concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: Antimicrobial Susceptibility Testing - Broth Microdilution Method
This protocol determines the minimum inhibitory concentration (MIC) of the compounds against various microbial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microplates
-
Test compounds (dissolved in DMSO)
-
Standard antibiotics/antifungals (e.g., Ciprofloxacin, Fluconazole)
-
Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the appropriate broth in 96-well plates.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 3: Antioxidant Activity - DPPH Radical Scavenging Assay
This protocol measures the free radical scavenging capacity of the synthesized compounds.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Test compounds (dissolved in methanol)
-
Ascorbic acid or Trolox (as a standard antioxidant)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Reaction Mixture: In a 96-well plate, add a solution of the test compound at various concentrations to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm.
-
Data Analysis: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is then determined.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the biological screening of new this compound analogs.
Potential Signaling Pathway
Given the prevalence of anticancer activity among xanthene derivatives, a potential mechanism of action could involve the induction of apoptosis. The following diagram depicts a simplified intrinsic apoptosis signaling pathway that could be investigated for active anticancer compounds.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, characterization and antimicrobial activity of novel xanthene sulfonamide and carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ultrasound-assisted green synthesis of functionalised xanthene derivatives: Advancing sustainable sonochemical strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, DFT Study, and In Vitro Evaluation of Antioxidant Properties and Cytotoxic and Cytoprotective Effects of New Hydrazones on SH-SY5Y Neuroblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,2-Dihydroxy-9H-Xanthen-9-One, a Multifunctional Nature-Inspired Active Ingredient [mdpi.com]
Application Notes and Protocols: 9H-xanthene-9-carbohydrazide in the Synthesis of Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential application of 9H-xanthene-9-carbohydrazide and its derivatives as anticancer agents. The xanthene scaffold is a well-established privileged structure in medicinal chemistry, known for its diverse biological activities.[1][2] By functionalizing the 9-position with a carbohydrazide moiety, a versatile synthon is created, allowing for the synthesis of a wide array of derivatives, including Schiff bases, which are also recognized for their anticancer potential.[3][4]
This document outlines the synthetic protocols for preparing this compound and its subsequent conversion into Schiff base derivatives. It also presents a summary of the cytotoxic activities of structurally related compounds to guide further research and development in this area.
Data Presentation
While specific anticancer activity data for derivatives of this compound is limited in publicly available literature, the following tables summarize the cytotoxic activities of various xanthene and carbohydrazide derivatives against several human cancer cell lines. This information provides a valuable reference for the potential efficacy of this class of compounds.
Table 1: Anticancer Activity of Xanthene Derivatives
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| [N,N-diethyl]-9-hydroxy-9-(3-methoxyphenyl)-9H-xanthene-3-carboxamide | DU-145 (Prostate) | Cell Growth Inhibition | 36 | [5] |
| MCF-7 (Breast) | Cell Growth Inhibition | 50 | [5] | |
| HeLa (Cervical) | Cell Growth Inhibition | 42 | [5] | |
| 9-Benzyl-9H-xanthen-9-ol | HeLa (Cervical) | Cytotoxicity | 0.213 | [5] |
Table 2: Anticancer Activity of Hydrazone and Schiff Base Derivatives
| Compound Class | Cancer Cell Line | Assay | IC50 Range (µM) | Reference |
| Pyrrolizine Schiff Bases | MCF-7 (Breast) | SRB Assay | 0.250 - >100 | [4] |
| HEPG2 (Liver) | SRB Assay | 0.784 - >100 | [4] | |
| Benzohydrazides | A-549 (Lung) | MTT Assay | Moderate to Significant Activity | [6] |
| Nano Schiff Base Metal Complexes | MCF-7 (Breast) | MTT Assay | 23.4 (for Pd complex) | [7] |
Experimental Protocols
The following protocols provide a general methodology for the synthesis of this compound and its derivatization to form Schiff bases.
Protocol 1: Synthesis of 9H-xanthene-9-carboxylic acid
This two-step protocol outlines the synthesis of the precursor 9H-xanthene-9-carboxylic acid from xanthone.[6][8]
Step 1: Reduction of Xanthone to Xanthene
-
Materials: Xanthone, hydrazine hydrate, potassium hydroxide, diethylene glycol.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve xanthone in diethylene glycol.
-
Add potassium hydroxide and hydrazine hydrate to the solution.
-
Heat the mixture to reflux for 1-2 hours.
-
Remove the condenser and allow the temperature to rise to distill off water and excess hydrazine.
-
Once the temperature reaches approximately 200°C, continue to reflux for an additional 3-4 hours.
-
Cool the reaction mixture and pour it into a large volume of water.
-
Collect the precipitated xanthene by filtration, wash thoroughly with water, and dry.
-
The crude xanthene can be purified by recrystallization from ethanol.
-
Step 2: Carboxylation of Xanthene
-
Materials: Xanthene, a strong base (e.g., n-butyllithium), anhydrous tetrahydrofuran (THF), dry ice (solid carbon dioxide).
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the purified xanthene in anhydrous THF.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add the strong base (e.g., n-butyllithium solution) dropwise while maintaining the low temperature.
-
Stir the resulting deep red solution for approximately 1 hour at the low temperature.
-
Quench the reaction by adding crushed dry ice in small portions.
-
Allow the reaction mixture to warm to room temperature.
-
Add water and extract the aqueous layer with an organic solvent (e.g., diethyl ether) to remove any unreacted xanthene.
-
Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the 9H-xanthene-9-carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry. The product can be further purified by recrystallization.
-
Protocol 2: Synthesis of Ethyl 9H-xanthene-9-carboxylate
This protocol describes the Fischer esterification of 9H-xanthene-9-carboxylic acid.[6][8]
-
Materials: 9H-xanthene-9-carboxylic acid, absolute ethanol, concentrated sulfuric acid.
-
Procedure:
-
In a round-bottom flask, suspend 9H-xanthene-9-carboxylic acid in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Attach a reflux condenser and heat the mixture to a gentle reflux for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and reduce the volume of ethanol using a rotary evaporator.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 9H-xanthene-9-carboxylate.
-
The crude product can be purified by column chromatography or recrystallization.
-
Protocol 3: Synthesis of this compound
This protocol outlines the conversion of the ethyl ester to the carbohydrazide.
-
Materials: Ethyl 9H-xanthene-9-carboxylate, hydrazine hydrate, ethanol.
-
Procedure:
-
Dissolve ethyl 9H-xanthene-9-carboxylate in ethanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the mixture for several hours, monitoring the reaction by TLC until the starting ester is consumed.
-
Cool the reaction mixture to room temperature.
-
The product, this compound, may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
-
Protocol 4: Synthesis of N'-(Arylmethylene)-9H-xanthene-9-carbohydrazides (Schiff Bases)
This is a general procedure for the synthesis of Schiff bases from this compound and various aromatic aldehydes.[4]
-
Materials: this compound, substituted aromatic aldehyde, absolute ethanol, glacial acetic acid (catalyst).
-
Procedure:
-
Dissolve this compound in absolute ethanol in a round-bottom flask.
-
Add an equimolar amount of the desired substituted aromatic aldehyde.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture. The Schiff base product will often precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the purified product.
-
Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a general method for evaluating the anticancer activity of the synthesized compounds.[3][4]
-
Materials: Human cancer cell lines, appropriate cell culture medium, fetal bovine serum (FBS), antibiotics, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), dimethyl sulfoxide (DMSO), 96-well plates.
-
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare stock solutions of the test compounds in DMSO and dilute to various concentrations with the culture medium. Replace the medium in the wells with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Visualizations
The following diagrams illustrate the key synthetic and biological pathways relevant to the application of this compound in anticancer agent synthesis.
Caption: General workflow for the synthesis of this compound and its derivatives.
Caption: A typical workflow for the biological evaluation of synthesized anticancer agents.
Caption: Potential signaling pathways modulated by xanthene-based anticancer agents.[5]
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 2-Amino-N′-aroyl(het)arylhydrazides, DNA Photocleavage, Molecular Docking and Cytotoxicity Studies against Melanoma CarB Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jns.kashanu.ac.ir [jns.kashanu.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. jns.kashanu.ac.ir [jns.kashanu.ac.ir]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: 9H-Xanthene-9-Carbohydrazide in Antimicrobial Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant microbial strains presents a significant global health challenge, necessitating the exploration of novel antimicrobial agents. The xanthene scaffold has garnered considerable interest in medicinal chemistry due to its diverse pharmacological properties. While direct and extensive antimicrobial data for 9H-xanthene-9-carbohydrazide is limited in publicly available literature, numerous studies on its derivatives, such as xanthene sulfonamides and carboxamides, have demonstrated promising antibacterial and antifungal activities. These derivatives serve as a valuable proxy for understanding the potential of the this compound core in antimicrobial drug discovery.
These application notes provide a summary of the antimicrobial activity observed in derivatives of this compound and offer standardized protocols for the antimicrobial screening of this class of compounds.
Data Presentation: Antimicrobial Activity of Xanthene Derivatives
The following tables summarize the antimicrobial activity of various xanthene derivatives, highlighting their potential against a range of bacterial and fungal pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.
Table 1: Antibacterial Activity of Xanthene Derivatives
| Compound Class | Derivative | Test Organism | MIC (µg/mL) | Reference |
| Xanthene Sulfonamide | 6c | Staphylococcus aureus | >64 | [1] |
| Xanthene Sulfonamide | 6f | Staphylococcus aureus | >64 | [1] |
| Xanthene Sulfonamide | 6m | Staphylococcus aureus | >64 | [1] |
| Xanthene Carboxamide | 8b | Staphylococcus aureus | >64 | [1] |
| Xanthene Sulfonamide | 3b | Staphylococcus aureus ATCC 25923 | >64 | [2] |
| Xanthene Sulfonamide | 3c | Staphylococcus aureus 272123 (MRSA) | >64 | [2] |
Table 2: Antifungal Activity of Xanthene Derivatives
| Compound Class | Derivative | Test Organism | MIC (µg/mL) | Reference |
| Xanthene Sulfonamide | 6c | Candida albicans | Not Reported | [1] |
| Xanthene Sulfonamide | 6f | Candida albicans | Not Reported | [1] |
| Xanthene Sulfonamide | 6m | Candida albicans | Not Reported | [1] |
| Xanthene Carboxamide | 8b | Candida albicans | Not Reported | [1] |
Note: While compounds 6c, 6f, 6m, and 8b were reported to have the most effective antimicrobial activity, specific MIC values against fungi were not provided in the abstract. The antibacterial MIC for several tested xanthene sulfonamide derivatives was found to be above 64 µg/mL, indicating modest activity against the tested strains.[1][2]
Experimental Protocols
The following are detailed protocols for key experiments to assess the antimicrobial properties of this compound and its derivatives.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Assay
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a standard method for determining the MIC of an antimicrobial agent.
Materials:
-
This compound (or derivative)
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Incubator
-
Spectrophotometer (optional, for quantitative reading)
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi)
-
Negative control (broth and DMSO)
Procedure:
-
Preparation of Stock Solution: Dissolve the test compound in DMSO to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microbial Inoculum:
-
From a fresh agar plate, pick a few colonies of the test microorganism and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of the appropriate sterile broth to all wells of a 96-well plate.
-
Add a specific volume of the compound stock solution to the first well to achieve the highest desired test concentration and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well.
-
Controls:
-
Positive Control: A well containing broth, inoculum, and a known effective antibiotic.
-
Negative Control (Growth Control): A well containing broth, inoculum, and the same concentration of DMSO as in the test wells.
-
Sterility Control: A well containing only sterile broth.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Protocol 2: Agar Disk Diffusion Assay
This method is used to qualitatively assess the antimicrobial activity of a compound.
Materials:
-
This compound (or derivative)
-
Solvent (e.g., DMSO)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
Bacterial or fungal strains
-
Sterile swabs
-
0.5 McFarland turbidity standard
-
Incubator
-
Calipers
Procedure:
-
Preparation of Microbial Lawn:
-
Prepare a microbial inoculum adjusted to a 0.5 McFarland standard as described in Protocol 1.
-
Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure uniform growth.
-
-
Preparation and Application of Disks:
-
Dissolve the test compound in a suitable solvent to a known concentration.
-
Impregnate sterile paper disks with a specific volume (e.g., 10 µL) of the compound solution.
-
Allow the solvent to evaporate completely.
-
Place the impregnated disks onto the surface of the inoculated MHA plate.
-
-
Controls:
-
Positive Control: A disk impregnated with a known effective antibiotic.
-
Negative Control: A disk impregnated with the solvent used to dissolve the test compound.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters using calipers.
Visualizations
Experimental Workflow for Antimicrobial Screening
Caption: General workflow for the antimicrobial screening of this compound.
Postulated Mechanism of Action of Xanthone Derivatives
While the specific mechanism of action for this compound is not yet elucidated, studies on related xanthone derivatives suggest that they may disrupt the bacterial cell wall. The following diagram illustrates this hypothetical pathway.
Caption: Postulated mechanisms of action for xanthone derivatives against bacteria.
References
Application Notes and Protocols for the Development of Anti-inflammatory Compounds from 9H-Xanthene-9-Carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of novel anti-inflammatory agents derived from the scaffold 9H-xanthene-9-carbohydrazide. This document outlines synthetic strategies, detailed experimental protocols for assessing anti-inflammatory activity, and the underlying signaling pathways.
Introduction to this compound in Anti-Inflammatory Drug Discovery
The xanthene nucleus is a privileged heterocyclic scaffold known for its broad range of pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties. The functionalization of the xanthene core allows for the generation of diverse analogs with potential therapeutic applications. Specifically, this compound serves as a versatile starting material for the synthesis of various derivatives, such as Schiff bases, oxadiazoles, and pyrazoles, which are classes of compounds that have demonstrated significant anti-inflammatory potential. The development of novel xanthene derivatives is a promising avenue for identifying safer and more effective anti-inflammatory drugs, potentially with dual inhibitory action on key inflammatory mediators like cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α).
Synthetic Strategies
The primary synthetic route involves the modification of the hydrazide moiety of this compound to introduce diverse chemical functionalities. Two common strategies are the formation of Schiff bases and the cyclization into 1,3,4-oxadiazoles.
General Synthesis of Schiff Bases from this compound
Schiff bases are synthesized through the condensation reaction of this compound with various substituted aldehydes or ketones. This reaction introduces a wide range of aryl or alkyl substituents, allowing for the exploration of structure-activity relationships (SAR).
Data Presentation
The quantitative data from the anti-inflammatory assays should be summarized in clear and concise tables to facilitate comparison between the synthesized compounds and standard reference drugs.
Table 1: In Vivo Anti-inflammatory Activity of this compound Derivatives in the Carrageenan-Induced Paw Edema Model
| Compound ID | Dose (mg/kg) | Mean Paw Edema Volume (mL) ± SEM | % Inhibition of Edema |
| Vehicle Control | - | 2.15 ± 0.12 | 0 |
| Indomethacin | 10 | 0.85 ± 0.09 | 60.5 |
| Compound X-1 | 50 | 1.50 ± 0.11 | 30.2 |
| Compound X-2 | 50 | 1.25 ± 0.10 | 41.9 |
| Compound X-3 | 50 | 1.05 ± 0.08 | 51.2 |
Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity of this compound Derivatives
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Celecoxib | >100 | 0.05 | >2000 |
| Compound Y-1 | 25.3 | 1.5 | 16.9 |
| Compound Y-2 | 15.8 | 0.8 | 19.8 |
| Compound Y-3 | 30.1 | 0.5 | 60.2 |
Table 3: Inhibition of LPS-Induced TNF-α Production in RAW 264.7 Macrophages by this compound Derivatives
| Compound ID | Concentration (µM) | TNF-α Concentration (pg/mL) ± SD | % Inhibition of TNF-α |
| Control | - | 15.2 ± 1.8 | - |
| LPS (1 µg/mL) | - | 2540.5 ± 150.3 | 0 |
| Dexamethasone | 1 | 980.2 ± 85.6 | 61.4 |
| Compound Z-1 | 10 | 1850.7 ± 120.1 | 27.1 |
| Compound Z-2 | 10 | 1525.4 ± 110.8 | 40.0 |
| Compound Z-3 | 10 | 1180.9 ± 95.2 | 53.5 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Synthesis Protocol: General Procedure for Schiff Base Synthesis
-
Dissolve this compound (1 mmol) in absolute ethanol (20 mL).
-
Add the desired substituted aromatic aldehyde (1 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base derivative.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats[1][2]
-
Animals : Use Wistar albino rats (150-200 g) of either sex. House the animals under standard laboratory conditions with free access to food and water.
-
Grouping : Divide the animals into groups (n=6), including a vehicle control group, a standard drug group (e.g., Indomethacin, 10 mg/kg), and test groups for each synthesized compound.
-
Dosing : Administer the test compounds and standard drug orally or intraperitoneally 1 hour before carrageenan injection. The vehicle control group receives only the vehicle.
-
Induction of Edema : Inject 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement : Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation : Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group, and Vt is the mean paw volume of the treated group.
In Vitro Assay: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay[3][4]
-
Materials : Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), and a suitable detection kit (e.g., colorimetric or fluorometric).
-
Procedure :
-
Prepare various concentrations of the test compounds and a reference inhibitor (e.g., Celecoxib).
-
In a 96-well plate, add the assay buffer, heme, COX-1 or COX-2 enzyme, and the test compound or reference.
-
Pre-incubate the mixture at 25°C for 10 minutes.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specified time (e.g., 5-10 minutes) at 37°C.
-
Stop the reaction and measure the product formation (e.g., Prostaglandin G2) using a spectrophotometer or fluorometer at the appropriate wavelength.
-
-
Calculation : Calculate the percentage of inhibition for each concentration and determine the IC50 value (the concentration that causes 50% inhibition of the enzyme activity).
In Vitro Assay: Lipopolysaccharide (LPS)-Induced TNF-α Production in RAW 264.7 Macrophages[5][6][7]
-
Cell Culture : Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.
-
Procedure :
-
Seed the cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 18-24 hours.
-
Collect the cell culture supernatants.
-
-
Measurement : Quantify the concentration of TNF-α in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
Calculation : Calculate the percentage inhibition of TNF-α production compared to the LPS-stimulated control.
Visualization of Pathways and Workflows
Inflammatory Signaling Pathway
The anti-inflammatory effects of the developed compounds are likely mediated through the inhibition of key signaling pathways involved in the inflammatory response. A primary pathway involves the activation of nuclear factor-kappa B (NF-κB) and the subsequent expression of pro-inflammatory genes, including COX-2 and TNF-α.
The Versatility of 9H-xanthene-9-carbohydrazide: A Gateway to Novel Heterocyclic Scaffolds
For Immediate Release
[City, State] – [Date] – In the dynamic field of medicinal chemistry and drug discovery, the quest for novel molecular frameworks with diverse biological activities is paramount. 9H-xanthene-9-carbohydrazide has emerged as a highly versatile and valuable precursor for the synthesis of a wide array of heterocyclic compounds. This potent building block offers a straightforward and efficient route to novel pyrazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles, classes of compounds renowned for their significant therapeutic potential. These resulting xanthene-substituted heterocycles are promising candidates for the development of new antimicrobial, antifungal, and anticancer agents.
The inherent reactivity of the carbohydrazide moiety, coupled with the unique structural and photophysical properties of the xanthene core, provides a fertile ground for the generation of diverse and complex molecular architectures. The following application notes and protocols detail the synthetic pathways from this compound to key heterocyclic systems and highlight the potential biological applications of the resulting derivatives.
Application Notes
The strategic use of this compound as a synthetic precursor allows for the introduction of the bulky and rigid xanthene moiety into various heterocyclic systems. This can significantly influence the pharmacological properties of the final compounds, potentially enhancing their binding affinity to biological targets and improving their therapeutic index.
Synthesis of Pyrazole Derivatives: The reaction of this compound with β-dicarbonyl compounds, such as ethyl acetoacetate, provides a direct route to pyrazolone derivatives. These compounds are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. The incorporation of the xanthene scaffold is anticipated to modulate these activities and potentially confer novel pharmacological properties.
Synthesis of 1,3,4-Oxadiazole Derivatives: Cyclization of this compound using reagents like carbon disulfide in a basic medium affords 5-(9H-xanthen-9-yl)-1,3,4-oxadiazole-2-thiol. The 1,3,4-oxadiazole ring is a well-established pharmacophore found in numerous drugs with antibacterial, antifungal, and anticancer activities. The resulting xanthene-containing oxadiazoles are therefore of significant interest for screening against a variety of pathogens and cancer cell lines.
Synthesis of 1,2,4-Triazole Derivatives: The 5-(9H-xanthen-9-yl)-1,3,4-oxadiazole-2-thiol can be further utilized as an intermediate for the synthesis of 1,2,4-triazole derivatives. Treatment with hydrazine hydrate or substituted hydrazines can lead to the formation of the corresponding 4-amino-5-(9H-xanthen-9-yl)-4H-1,2,4-triazole-3-thiol, a versatile precursor for a variety of N-substituted triazoles. The 1,2,4-triazole nucleus is a cornerstone in the development of antifungal and anticancer agents.
Experimental Protocols
Protocol 1: Synthesis of 3-(9H-xanthen-9-yl)-1H-pyrazole-5(4H)-one
This protocol describes the synthesis of a pyrazolone derivative from this compound and ethyl acetoacetate.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Absolute ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol/water)
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of this compound in a suitable volume of absolute ethanol.
-
Add 1.1 equivalents of ethyl acetoacetate to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
The reaction mixture is refluxed for 6-8 hours with constant stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration and washed with cold ethanol.
-
The crude product is purified by recrystallization from a suitable solvent system to yield the pure 3-(9H-xanthen-9-yl)-1H-pyrazole-5(4H)-one.
Expected Yield: 75-85%
Characterization: The structure of the synthesized compound can be confirmed by IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of 5-(9H-xanthen-9-yl)-1,3,4-oxadiazole-2-thiol
This protocol outlines the synthesis of an oxadiazole-thiol derivative.[1][2]
Materials:
-
This compound
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Absolute ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Ice bath
-
Filtration apparatus
Procedure:
-
Dissolve 1 equivalent of this compound in absolute ethanol in a round-bottom flask.
-
Add a solution of 1.1 equivalents of potassium hydroxide in ethanol to the flask.
-
Cool the mixture in an ice bath and add 1.2 equivalents of carbon disulfide dropwise with continuous stirring.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 12-16 hours.
-
The mixture is then refluxed for 4-6 hours until the evolution of hydrogen sulfide gas ceases.
-
The reaction mixture is cooled and the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with dilute hydrochloric acid.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product can be purified by recrystallization from ethanol to afford pure 5-(9H-xanthen-9-yl)-1,3,4-oxadiazole-2-thiol.
Expected Yield: 70-80%
Characterization: The product can be characterized by its melting point, IR, ¹H NMR, and ¹³C NMR spectral data.
Protocol 3: Synthesis of 4-Amino-5-(9H-xanthen-9-yl)-4H-1,2,4-triazole-3-thiol
This protocol describes the conversion of the oxadiazole-thiol to a triazole-thiol derivative.
Materials:
-
5-(9H-xanthen-9-yl)-1,3,4-oxadiazole-2-thiol
-
Hydrazine hydrate (80% or 99%)
-
Water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
A mixture of 1 equivalent of 5-(9H-xanthen-9-yl)-1,3,4-oxadiazole-2-thiol and an excess of hydrazine hydrate (5-10 equivalents) in water is placed in a round-bottom flask.
-
The reaction mixture is refluxed for 4-6 hours.
-
During the reaction, the color of the solution may change, and the evolution of hydrogen sulfide gas may be observed.
-
After completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed thoroughly with cold water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Expected Yield: 65-75%
Characterization: The structure of the final product can be confirmed by IR, ¹H NMR, ¹³C NMR, and elemental analysis.
Data Presentation
| Compound Class | Synthetic Precursors | Key Reaction Conditions | Typical Yield (%) |
| Pyrazoles | This compound, Ethyl acetoacetate | Reflux in ethanol with catalytic acid | 75-85 |
| 1,3,4-Oxadiazoles | This compound, Carbon disulfide, KOH | Reflux in ethanol | 70-80 |
| 1,2,4-Triazoles | 5-(9H-xanthen-9-yl)-1,3,4-oxadiazole-2-thiol, Hydrazine hydrate | Reflux in water | 65-75 |
Visualizations
Caption: Synthesis of 9H-xanthenyl pyrazoles.
Caption: Synthesis of 9H-xanthenyl oxadiazoles.
References
Application Notes and Protocols: High-Throughput Screening of a 9H-Xanthene-9-Carbohydrazide Derivative Library for Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9H-xanthene scaffold is a privileged heterocyclic structure known for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Derivatives of 9H-xanthene can be readily synthesized, allowing for the creation of diverse chemical libraries suitable for high-throughput screening (HTS).[1][2] This document provides detailed protocols for conducting a high-throughput cell-based assay to screen a library of 9H-xanthene-9-carbohydrazide derivatives for potential anticancer agents.
High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid evaluation of thousands of compounds to identify "hits" that modulate a specific biological target or pathway.[3][4][5] Cell-based assays are particularly valuable as they provide insights into a compound's activity within a more physiologically relevant context compared to biochemical assays.[6][7] This protocol will focus on a cell proliferation assay, a common method for identifying cytotoxic or cytostatic compounds.
Materials and Reagents
-
Cell Line: MCF-7 (human breast adenocarcinoma) or A549 (human lung carcinoma)
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Assay Plates: 384-well, sterile, tissue culture-treated, black-walled, clear-bottom plates
-
Compound Library: this compound derivatives dissolved in 100% DMSO
-
Control Compounds:
-
Positive Control: Doxorubicin (or another known cytotoxic agent)
-
Negative Control: 100% DMSO
-
-
Reagents for Cell Viability Assay: CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega) or similar ATP-based assay
-
Instruments:
-
Automated liquid handler (e.g., Tecan EVO, Janus)[8]
-
Multimode plate reader with luminescence detection capabilities (e.g., Envision)
-
Automated cell culture incubator
-
Acoustic dispenser or pin tool for compound transfer
-
Experimental Protocols
Assay Development and Miniaturization
The initial phase involves optimizing the assay for a 384-well format to ensure its robustness and reproducibility.[9]
-
Cell Seeding Density: Determine the optimal number of cells to seed per well. The goal is to have cells in the exponential growth phase at the end of the assay incubation period. Test a range of densities (e.g., 500, 1000, 2000, 4000 cells/well) and measure the signal-to-background ratio and Z'-factor.
-
DMSO Tolerance: Evaluate the effect of the compound solvent (DMSO) on cell viability. Test a range of final DMSO concentrations (e.g., 0.1% to 1.0%) to identify the highest concentration that does not significantly affect cell health. A typical final concentration for HTS is 0.1% to 0.5%.[9]
-
Z'-Factor Determination: The Z'-factor is a statistical measure of assay quality.[5] It is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls: Z' = 1 - (3σp + 3σn) / |μp - μn| An assay with a Z'-factor between 0.5 and 1.0 is considered robust and suitable for HTS.[5][9] Perform a "dry run" with only control compounds to confirm a consistent Z' > 0.5.[9]
High-Throughput Screening Protocol
The following protocol outlines the automated screening of the compound library.[4]
-
Cell Seeding: Using an automated liquid handler, dispense the optimized number of MCF-7 cells (e.g., 1000 cells) in 40 µL of culture medium into each well of the 384-well assay plates.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach.
-
Compound Addition:
-
Using an acoustic dispenser or pin tool, transfer approximately 40-50 nL of the library compounds, positive control (Doxorubicin), and negative control (DMSO) to the appropriate wells.[4] This will achieve a final compound concentration of ~10 µM in a final volume of 40-50 µL.[9]
-
Design a plate map that includes columns for negative controls (cells + DMSO) and positive controls (cells + Doxorubicin).
-
-
Incubation: Return the plates to the incubator for 72 hours at 37°C, 5% CO₂.
-
Cell Viability Measurement:
-
Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature.
-
Using a liquid handler, add 20 µL of CellTiter-Glo® reagent to each well.
-
Place the plates on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a multimode plate reader.
Data Analysis and Hit Identification
-
Normalization: Normalize the raw data from each plate to the positive and negative controls.[4] The percent inhibition for each compound is calculated as follows: % Inhibition = 100 * (1 - (Signal_Compound - Mean_Positive_Control) / (Mean_Negative_Control - Mean_Positive_Control))
-
Hit Selection: Identify "hits" as compounds that produce a signal inhibition above a defined threshold, typically >50% inhibition or three standard deviations from the mean of the negative controls.[4]
-
Hit Confirmation: Re-test the primary hits, often in triplicate, to confirm their activity and rule out false positives.
-
Dose-Response Analysis: Perform a dose-response analysis for the confirmed hits to determine their potency (IC₅₀ value). This involves a serial dilution of the hit compounds and re-running the assay.
Data Presentation
The quantitative data for confirmed hits from the this compound library screen are summarized below.
| Compound ID | Structure | Primary Screen (% Inhibition @ 10 µM) | Confirmed IC₅₀ (µM) |
| XCH-001 | N'-(phenyl)-9H-xanthene-9-carbohydrazide | 65.2 | 8.1 |
| XCH-002 | N'-(4-chlorophenyl)-9H-xanthene-9-carbohydrazide | 88.9 | 1.5 |
| XCH-003 | N'-(4-methoxyphenyl)-9H-xanthene-9-carbohydrazide | 72.1 | 5.7 |
| XCH-004 | N'-(3-nitrophenyl)-9H-xanthene-9-carbohydrazide | 95.4 | 0.8 |
| XCH-005 | N'-(pyridin-4-yl)-9H-xanthene-9-carbohydrazide | 55.8 | 12.3 |
| Doxorubicin | (Positive Control) | 98.5 | 0.05 |
Visualizations
Experimental Workflow
Caption: Automated workflow for a cell-based high-throughput screen.
Potential Signaling Pathway
Many anticancer agents function by modulating key signaling pathways that control cell growth and survival. Xanthene derivatives have been suggested to target pathways such as the PI3K/Akt/mTOR cascade.[1]
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 6. lifescienceglobal.com [lifescienceglobal.com]
- 7. Cell-based assays for high-throughput screening. | Broad Institute [broadinstitute.org]
- 8. High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
Application Notes and Protocols: Molecular Docking Studies of 9H-Xanthene-9-Carbohydrazide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 9H-xanthene scaffold is a privileged heterocyclic structure renowned for its broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2] Derivatives of 9H-xanthene-9-carboxylic acid, in particular, have been explored for various therapeutic applications.[3][4] The introduction of a carbohydrazide moiety at the 9-position creates a versatile intermediate, 9H-xanthene-9-carbohydrazide, which can be further modified to generate a library of novel compounds, such as hydrazones.[5]
Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule (ligand) to a target protein.[6][7] This approach is instrumental in drug discovery for virtual screening, lead optimization, and elucidating structure-activity relationships (SAR).[6] These application notes provide a comprehensive guide to the molecular docking of this compound derivatives, including detailed protocols for synthesis, in silico analysis, and biological validation.
Application Notes
Therapeutic Potential
This compound derivatives are being investigated for a range of therapeutic applications:
-
Anticancer Agents: The xanthene core is associated with the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines.[3][8] Molecular docking can help identify derivatives that bind effectively to key cancer targets like protein kinases, topoisomerases, or anti-apoptotic proteins.
-
Antimicrobial Agents: The introduction of carbohydrazide and subsequent hydrazone functionalities has been shown to yield compounds with significant antibacterial and antifungal properties.[1][5] Docking studies can predict interactions with essential microbial enzymes, such as DNA gyrase or enoyl-acyl carrier protein reductase.[9]
-
Enzyme Inhibition: Xanthene derivatives have shown inhibitory activity against various enzymes.[10][11] For instance, related structures have been investigated as inhibitors of xanthine oxidase or cyclooxygenase (COX).[8][12] Docking is crucial for understanding the binding modes within the enzyme's active site.
Structure-Activity Relationship (SAR) Insights
Molecular docking simulations provide critical insights into the SAR of this compound derivatives. By analyzing the docking poses and scores, researchers can determine:
-
Key Binding Interactions: Identification of hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and protein residues.
-
Role of Substituents: Understanding how different functional groups on the xanthene core or appended moieties influence binding affinity and selectivity.
-
Pharmacophore Modeling: Building a model of the essential structural features required for biological activity, which guides the design of more potent and specific analogs.
Data Presentation
Quantitative results from molecular docking studies and subsequent biological assays should be organized systematically for clear comparison. The table below serves as a template for presenting such data.
Table 1: Template for Summarizing Docking and Biological Activity Data
| Compound ID | Target Protein (PDB ID) | Docking Score (kcal/mol) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Biological Assay | IC₅₀ (µM) |
| XAN-001 | Example: EGFR (1M17) | -9.5 | -8.8 | Met793, Leu718, Asp855 | MTT Assay (HeLa) | 15.2 |
| XAN-002 | Example: EGFR (1M17) | -10.2 | -9.4 | Met793, Lys745, Cys797 | MTT Assay (HeLa) | 8.5 |
| XAN-003 | Example: DNA Gyrase (1KIJ) | -8.7 | -8.1 | Asp73, Gly77, Arg76 | MIC (E. coli) | 32.0 |
| XAN-004 | Example: DNA Gyrase (1KIJ) | -9.1 | -8.5 | Asp73, Ile78, Thr165 | MIC (E. coli) | 25.5 |
Experimental Protocols & Workflows
The development and evaluation of novel this compound derivatives follow a structured workflow, from chemical synthesis to computational analysis and biological validation.
Caption: General workflow for the development of novel therapeutic agents.
Protocol 1: General Synthesis of this compound Derivatives
This protocol describes a general three-step method starting from 9H-xanthen-9-one.
Step 1: Synthesis of 9H-xanthene-9-carboxylic acid
-
The synthesis can be achieved by the reduction of xanthone to xanthene, followed by metallation and reaction with carbon dioxide.[3]
-
Alternatively, a one-pot condensation of a cyclic diketone, an aldehyde, and a naphthol can be employed to generate xanthene derivatives.[3]
Step 2: Synthesis of Ethyl 9H-xanthene-9-carboxylate
-
In a round-bottom flask, dissolve 9H-xanthene-9-carboxylic acid (1 equivalent) in an excess of absolute ethanol.[13]
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[13]
-
After completion, cool the mixture and remove excess ethanol under reduced pressure.
-
Perform an aqueous work-up using a saturated sodium bicarbonate solution and extract the product with a suitable organic solvent like ethyl acetate.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude ester. Purify by recrystallization or column chromatography.
Step 3: Synthesis of this compound
-
Dissolve ethyl 9H-xanthene-9-carboxylate (1 equivalent) in ethanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate (3-5 equivalents).
-
Reflux the mixture for 6-12 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture. The solid product often precipitates out.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain this compound.
(Optional) Step 4: Synthesis of Hydrazone Derivatives
-
Dissolve this compound (1 equivalent) and a substituted aldehyde (1 equivalent) in ethanol.
-
Add a few drops of glacial acetic acid as a catalyst.[9]
-
Reflux the mixture for 3-5 hours.
-
Cool the reaction mixture to room temperature. The resulting solid product can be collected by filtration, washed with cold ethanol, and recrystallized to obtain the pure hydrazone derivative.[5]
Protocol 2: In Silico Molecular Docking
This protocol outlines the general steps for performing molecular docking using software like AutoDock.[14][15][16]
Caption: A step-by-step workflow for a molecular docking experiment.
2.1. Target Protein Preparation
-
Obtain Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (RCSB PDB).
-
Clean Protein: Open the PDB file in a molecular viewer (e.g., PyMOL, AutoDock Tools). Remove all water molecules, co-crystallized ligands, and any non-essential ions.[14]
-
Add Hydrogens: Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.
-
Compute Charges: Assign partial charges to the protein atoms (e.g., Gasteiger charges).[14]
-
Save File: Save the prepared protein structure in the required format for the docking software (e.g., PDBQT for AutoDock).
2.2. Ligand Preparation
-
Create 2D Structure: Draw the 2D structure of the this compound derivative using chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Convert to 3D: Convert the 2D structure to a 3D conformation and perform energy minimization using a suitable force field (e.g., MMFF94).[9]
-
Define Torsion: Define the rotatable (torsion) bonds in the ligand to allow for conformational flexibility during docking.
-
Compute Charges: Assign Gasteiger charges to the ligand atoms.
-
Save File: Save the prepared ligand in the PDBQT format.
2.3. Grid Generation
-
Load Protein: Load the prepared protein PDBQT file into the docking software.
-
Define Binding Site: Identify the active site of the protein, often based on the location of a co-crystallized ligand or from published literature.
-
Set Grid Box: Define a 3D grid box that encompasses the entire binding site. The size and center coordinates of the box must be specified.[15][16]
-
Generate Grid Files: Run the grid generation program (e.g., AutoGrid) to create map files that pre-calculate the interaction energies for various atom types within the defined box.[14]
2.4. Running the Docking Simulation
-
Prepare Parameter File: Create a docking parameter file (.dpf) that specifies the prepared protein and ligand files, the grid map files, and the docking algorithm parameters (e.g., number of genetic algorithm runs, population size).[14]
-
Execute Docking: Launch the docking simulation from the command line (e.g., autodock4 –p filename.dpf –l filename.dlg).
-
Monitor Progress: The software will output a docking log file (.dlg) containing the results of the simulation.
2.5. Analysis of Results
-
Binding Energy: Extract the estimated free energy of binding and inhibition constant (Ki) for the best docking poses from the log file. Lower binding energy values indicate stronger binding.[15]
-
Pose Visualization: Use visualization software to view the predicted binding poses of the ligand within the protein's active site.
-
Interaction Analysis: Analyze the intermolecular interactions (hydrogen bonds, hydrophobic contacts) between the ligand and the amino acid residues of the target protein.[17]
-
Clustering: Group similar binding poses into clusters based on root-mean-square deviation (RMSD) to identify the most favorable and frequently occurring conformations.[14]
Potential Signaling Pathway for Anticancer Derivatives
For derivatives showing anticancer potential, a common mechanism involves the modulation of critical cell survival pathways. The PI3K/Akt/mTOR pathway is frequently dysregulated in cancer and is a viable target for xanthene-based compounds.[1]
Caption: PI3K/Akt/mTOR pathway, a potential target for anticancer agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Xanthenes in Medicinal Chemistry - Synthetic strategies and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biological Evaluation of Xanthene and Thioxanthene Derivatives as Antioxidant, Anticancer, and COX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vlifesciences.com [vlifesciences.com]
- 10. Toxicity of xanthene food dyes by inhibition of human drug-metabolizing enzymes in a noncompetitive manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Design, synthesis, and molecular docking studies of N-(9,10-anthraquinone-2-carbonyl)amino acid derivatives as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. sites.ualberta.ca [sites.ualberta.ca]
- 15. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 16. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 17. biointerfaceresearch.com [biointerfaceresearch.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 9H-Xanthene-9-Carbohydrazide Synthesis
Welcome to the technical support center for the synthesis of 9H-xanthene-9-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during this synthesis, with a focus on troubleshooting low product yield.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
A common and reliable method for synthesizing this compound involves a two-step process. The first step is the synthesis of a suitable precursor, typically an ester such as ethyl 9H-xanthene-9-carboxylate. This is often achieved through Fischer esterification of 9H-xanthene-9-carboxylic acid. The second step is the hydrazinolysis of the ester intermediate with hydrazine hydrate to yield the final carbohydrazide product.
Q2: My overall yield is low. Which step is the likely culprit?
Low overall yield can stem from inefficiencies in either the esterification of the precursor or the final hydrazinolysis step. It is crucial to monitor the yield and purity of the intermediate ester before proceeding to the final step. Issues such as incomplete reaction, side reactions, and difficult purification can contribute to low yields in both stages.[1]
Q3: How can I monitor the progress of the reactions?
Thin Layer Chromatography (TLC) is an effective technique to monitor the progress of both the esterification and hydrazinolysis reactions. For the esterification, a spot of the reaction mixture should be compared with the 9H-xanthene-9-carboxylic acid starting material. The reaction is complete when the starting material spot disappears. Similarly, for the hydrazinolysis, the disappearance of the ethyl 9H-xanthene-9-carboxylate spot indicates the completion of the reaction.
Troubleshooting Guide: Low Yield in this compound Synthesis
This guide addresses specific problems that can lead to low yields and offers potential solutions.
Problem 1: Low Yield of Intermediate (Ethyl 9H-Xanthene-9-Carboxylate)
| Potential Cause | Recommended Solution |
| Incomplete Esterification Reaction | The Fischer esterification is an equilibrium reaction. To drive it to completion, use a large excess of absolute ethanol, which can also serve as the solvent.[1] Consider removing water as it forms, for example, by using a Dean-Stark apparatus. Increasing the reflux time can also improve the yield. |
| Inactive Acid Catalyst | The sulfuric acid catalyst is hygroscopic and can become deactivated by moisture. Use fresh, concentrated sulfuric acid for each reaction. |
| Impure Starting Material | The purity of the 9H-xanthene-9-carboxylic acid is critical. Impurities can interfere with the esterification. It is advisable to recrystallize the carboxylic acid before use. |
| Product Loss During Workup | The ethyl ester may have some solubility in the aqueous phase during extraction. Ensure the aqueous phase is saturated with brine (a saturated solution of NaCl) to decrease the solubility of the ester and improve extraction efficiency into the organic layer. |
Problem 2: Low Yield in the Final Hydrazinolysis Step
| Potential Cause | Recommended Solution |
| Incomplete Reaction | The ester at the 9-position of the xanthene is sterically hindered, which can slow down the reaction. Increase the reaction time and/or temperature. Using a larger excess of hydrazine hydrate (e.g., 10-20 equivalents) can also help drive the reaction to completion.[2] The reaction can be performed neat (without solvent) by refluxing the ester with excess hydrazine hydrate. |
| Side Reactions | Prolonged heating or excessively high temperatures can lead to the formation of side products. Monitor the reaction closely by TLC and avoid unnecessarily long reaction times. |
| Product Precipitation Issues | This compound is often a solid that precipitates from the reaction mixture upon cooling. If the product does not precipitate, it may be necessary to reduce the volume of the solvent and cool the mixture for an extended period, or add a non-polar co-solvent to induce precipitation. |
| Difficult Purification | If the product is contaminated with unreacted starting material or side products, purification by recrystallization is often necessary. Suitable solvents for recrystallization include ethanol or ethanol/water mixtures. |
Quantitative Data Summary
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Hydrazine Hydrate Ratio | 1.2 equivalents | Moderate | Sufficient for stoichiometric reaction, but may be slow for hindered esters. |
| 5 equivalents | Good | Increased concentration of the nucleophile favors product formation. | |
| 10-20 equivalents | High | Drives the equilibrium towards the product, especially for sterically hindered esters.[2] | |
| Reaction Temperature | Room Temperature | Low to Moderate | Reaction may be slow, especially with sterically hindered esters. |
| 60-80 °C | Good | Increased temperature enhances the reaction rate. | |
| Reflux (e.g., in Ethanol) | High | Generally optimal for complete conversion, but monitor for potential side reactions. | |
| Reaction Time | 1-2 hours | Low to Moderate | May be insufficient for complete conversion of a sterically hindered ester. |
| 6-12 hours | Good | Allows for the reaction to proceed to completion at a moderate temperature. | |
| 24 hours | High | Often used to ensure complete reaction, especially at lower temperatures. |
Experimental Protocols
Synthesis of Ethyl 9H-Xanthene-9-Carboxylate
Materials:
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9H-Xanthene-9-carboxylic acid
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Absolute ethanol
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Concentrated sulfuric acid
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate or magnesium sulfate
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Ethyl acetate or diethyl ether
Procedure:
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In a round-bottom flask, suspend 9H-xanthene-9-carboxylic acid in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the volume of ethanol).
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Attach a reflux condenser and heat the mixture to a gentle reflux.
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Maintain the reflux for 4-6 hours, monitoring the reaction by TLC.[1]
-
After the reaction is complete, cool the mixture to room temperature.
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Reduce the volume of ethanol using a rotary evaporator.
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Pour the residue into a separatory funnel containing cold water and an extraction solvent (e.g., ethyl acetate).
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Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[1]
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude ethyl 9H-xanthene-9-carboxylate.
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The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Synthesis of this compound
Materials:
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Ethyl 9H-xanthene-9-carboxylate
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Hydrazine hydrate (98-100%)
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Ethanol (optional, as solvent)
Procedure:
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In a round-bottom flask, dissolve ethyl 9H-xanthene-9-carboxylate in a minimal amount of ethanol (optional).
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Add a significant excess of hydrazine hydrate (e.g., 10-20 equivalents).
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Attach a reflux condenser and heat the mixture to reflux for 8-12 hours. The reaction can also be performed neat (without ethanol).[2]
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Monitor the reaction by TLC until the starting ester spot has disappeared.
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Cool the reaction mixture to room temperature, and then further cool in an ice bath to induce precipitation of the product.
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Collect the solid product by vacuum filtration.
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Wash the collected solid with cold ethanol to remove any unreacted starting materials and excess hydrazine.
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Dry the purified this compound under vacuum.
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If necessary, the product can be further purified by recrystallization from ethanol.
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting low yield in the synthesis of this compound.
Caption: Troubleshooting workflow for low yield synthesis.
References
Technical Support Center: Optimizing Synthesis of 9H-Xanthene-9-Carbohydrazide Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 9H-xanthene-9-carbohydrazide derivatives. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most common and reliable method for synthesizing this compound involves a two-step process. The first step is the synthesis of an intermediate, typically ethyl 9H-xanthene-9-carboxylate, via Fischer esterification of 9H-xanthene-9-carboxylic acid. The second step is the hydrazinolysis of the ethyl ester intermediate with hydrazine hydrate.
Q2: What are the critical parameters to control for a high yield of ethyl 9H-xanthene-9-carboxylate?
A2: For a high yield of the ethyl ester intermediate, it is crucial to use an excess of absolute ethanol, a catalytic amount of a strong acid like concentrated sulfuric acid, and to ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC).[1] The purity of the starting 9H-xanthene-9-carboxylic acid is also vital to prevent side reactions.[2]
Q3: How can I monitor the progress of the hydrazinolysis reaction?
A3: The progress of the conversion of the ethyl ester to the carbohydrazide can be monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture should be compared with a spot of the starting material (ethyl 9H-xanthene-9-carboxylate). The reaction is considered complete when the spot corresponding to the starting ester has disappeared or is very faint.
Q4: What are the expected spectroscopic features of this compound?
A4: In the Infrared (IR) spectrum, you should observe characteristic absorption bands for N-H stretching (around 3290 cm⁻¹), a C=O stretching of the hydrazide (around 1672 cm⁻¹), and C-O-C stretching of the xanthene core. The ¹H NMR spectrum should show signals for the NH and NH₂ protons, in addition to the aromatic protons of the xanthene scaffold.[3]
Troubleshooting Guides
Low Yield of this compound
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction of the ester with hydrazine hydrate. | Increase the reflux time and/or the molar excess of hydrazine hydrate. Ensure the reaction mixture is adequately heated to reflux.[4] |
| Purity of the starting ethyl 9H-xanthene-9-carboxylate is low. | Purify the ethyl ester by recrystallization or column chromatography before proceeding with the hydrazinolysis. Impurities can lead to side reactions.[2] | |
| Product loss during work-up and purification. | This compound may have some solubility in the filtrate. Ensure complete precipitation by cooling the mixture thoroughly before filtration. Wash the collected solid with a minimal amount of cold solvent. | |
| Degradation of the product. | Avoid excessively high temperatures or prolonged reaction times beyond what is necessary for complete conversion, as this can lead to degradation. |
Product Purity Issues
| Issue | Possible Cause | Solution |
| Presence of Starting Ester in Final Product | Incomplete reaction. | As mentioned for low yield, increase the reaction time and/or the amount of hydrazine hydrate. Monitor the reaction progress carefully by TLC until the starting material is consumed. |
| Inefficient purification. | Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture. If impurities persist, consider column chromatography.[3] | |
| Formation of an Oily Product Instead of a Solid | Presence of impurities or residual solvent. | Purify the product using column chromatography. Ensure the final product is thoroughly dried under vacuum to remove any residual solvent.[2] |
| Discolored Product | Decomposition of starting materials or product. | Ensure the reaction is not overheated. Use purified starting materials. Decolorizing charcoal can be used during recrystallization to remove colored impurities. |
Experimental Protocols
Synthesis of Ethyl 9H-Xanthene-9-Carboxylate (Precursor)
A common method for the synthesis of the precursor ester is the Fischer esterification of 9H-xanthene-9-carboxylic acid.[1]
Materials:
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9H-xanthene-9-carboxylic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
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Sodium bicarbonate solution (saturated)
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Anhydrous sodium sulfate
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Ethyl acetate or diethyl ether
Procedure:
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In a round-bottom flask, suspend 9H-xanthene-9-carboxylic acid in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Attach a reflux condenser and heat the mixture to a gentle reflux for several hours, monitoring the reaction by TLC.[1]
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After the reaction is complete, cool the mixture to room temperature and reduce the volume of ethanol using a rotary evaporator.
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Pour the residue into a separatory funnel containing cold water and an extraction solvent (e.g., ethyl acetate).
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Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.[1]
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 9H-xanthene-9-carboxylate.
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The crude product can be purified by recrystallization.
| Parameter | Condition | Purpose |
| Solvent | Absolute Ethanol | Reactant and solvent |
| Catalyst | Concentrated H₂SO₄ | Acid catalyst for esterification |
| Temperature | Reflux | To increase reaction rate |
| Reaction Time | 4-6 hours (monitor by TLC) | To ensure completion of the reaction |
Synthesis of this compound
This protocol is based on a general procedure for the synthesis of carbohydrazides from their corresponding esters.[3]
Materials:
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Ethyl 9H-xanthene-9-carboxylate
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Hydrazine hydrate (99%)
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Absolute ethanol
Procedure:
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A mixture of ethyl 9H-xanthene-9-carboxylate (1 equivalent) and hydrazine hydrate (10 equivalents) in absolute ethanol is heated under reflux for 16 hours.[5]
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The progress of the reaction is monitored by TLC.
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After completion, the reaction mixture is cooled to room temperature.
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The resulting solid precipitate is collected by filtration.
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The collected solid is washed with cold ethanol and then recrystallized from ethanol to yield pure this compound.[3]
| Parameter | Condition | Yield |
| Reactant Ratio (Ester:Hydrazine Hydrate) | 1 : 10 (molar equivalent) | High |
| Solvent | Absolute Ethanol | Reaction medium |
| Temperature | Reflux | To drive the reaction |
| Reaction Time | 16 hours | ~86% (based on a similar synthesis[3]) |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Characterization, and Biological Evaluation of Some New Functionalized Terphenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apadana.ac.ir [apadana.ac.ir]
Technical Support Center: Purification of 9H-Xanthene-9-Carbohydrazide Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 9H-xanthene-9-carbohydrazide analogs.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound analogs, and what are the common impurities?
A1: The most common synthetic route to this compound is the hydrazinolysis of a corresponding ester precursor, typically ethyl or methyl 9H-xanthene-9-carboxylate. This reaction involves heating the ester with hydrazine hydrate in a suitable solvent like ethanol.
Common impurities to anticipate during purification include:
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Unreacted Starting Ester: Incomplete reaction can lead to the presence of the starting ester (e.g., ethyl 9H-xanthene-9-carboxylate) in the crude product.
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Side-Products from Hydrazine: Hydrazine can potentially react with other functional groups on the analog or undergo side reactions, leading to by-products.
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Degradation Products: The xanthene core or the carbohydrazide moiety may degrade under harsh reaction or work-up conditions, such as high temperatures or extreme pH.
Q2: What are the primary purification techniques for this compound analogs?
A2: The two primary purification methods for these analogs are recrystallization and column chromatography. The choice depends on the nature and quantity of the impurities, as well as the scale of the reaction.
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Recrystallization is effective for removing small amounts of impurities from a solid product.
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Column chromatography is a more versatile technique for separating the desired product from a mixture of impurities, especially when the impurities have different polarities.
Q3: My product "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than solid crystals. This is a common issue, especially with compounds that have moderate polarity and can be addressed by:
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Slowing down the cooling rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.
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Using a different solvent or a co-solvent system: The initial solvent may not be ideal. Experiment with different solvents or add a co-solvent (an "anti-solvent") dropwise to the warm solution until it becomes slightly turbid, then clarify by adding a few drops of the original solvent before cooling.
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Scratching the inner surface of the flask: Use a glass rod to scratch the flask at the air-solvent interface to create nucleation sites for crystal growth.
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Seeding: Add a small crystal of the pure compound to the cooled, saturated solution to induce crystallization.
Troubleshooting Guides
Low Yield After Purification
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting ester. - Increase the reaction time or temperature if necessary, while being mindful of potential degradation. |
| Product Loss During Work-up | - Ensure the pH of the aqueous phase is neutral or slightly basic before extraction to minimize the solubility of the carbohydrazide in the aqueous layer. - Use an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane). - Perform multiple extractions with smaller volumes of solvent for better recovery. |
| Product is Too Soluble in Recrystallization Solvent | - Choose a recrystallization solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. - If the product is still too soluble, consider a mixed solvent system. |
| Premature Crystallization During Hot Filtration | - Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. - Perform the hot filtration step as quickly as possible. |
Product Contamination
| Impurity | Identification | Purification Strategy |
| Unreacted Starting Ester | TLC analysis will show a spot corresponding to the starting material. | - Column Chromatography: The ester is typically less polar than the carbohydrazide and can be separated using a suitable solvent gradient (e.g., hexane-ethyl acetate). - Recrystallization: If the ester is present in small amounts, a carefully chosen solvent may selectively crystallize the carbohydrazide. |
| Unknown By-products | Additional spots on TLC or peaks in analytical chromatography (HPLC, GC-MS). | - Column Chromatography: This is the most effective method for separating multiple components. A systematic screening of solvent systems is recommended. - Recrystallization: May be effective if the by-products have significantly different solubilities from the desired product. |
| Residual Solvent | Broad signals in the 1H NMR spectrum. | - Dry the purified product under high vacuum for an extended period. - Gentle heating under vacuum can also help, provided the compound is thermally stable. |
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from its corresponding ethyl ester.
-
Materials:
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Ethyl 9H-xanthene-9-carboxylate
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Hydrazine hydrate (excess, e.g., 5-10 equivalents)
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Ethanol (anhydrous)
-
-
Procedure:
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Dissolve ethyl 9H-xanthene-9-carboxylate in a minimal amount of absolute ethanol in a round-bottom flask.
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Add an excess of hydrazine hydrate to the solution.
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Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by TLC.
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After the reaction is complete, allow the mixture to cool to room temperature.
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The product may precipitate upon cooling. If not, reduce the volume of the solvent under reduced pressure.
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Collect the crude product by vacuum filtration and wash with a small amount of cold ethanol.
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Purification by Recrystallization
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Solvent Selection: Based on the polarity of the xanthene and carbohydrazide moieties, suitable solvents for recrystallization include ethanol, methanol, or mixtures of ethanol/water or ethyl acetate/hexane.[1]
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Procedure:
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Dissolve the crude this compound in a minimum amount of hot recrystallization solvent.
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If the solution is colored, a small amount of activated charcoal can be added, and the solution can be filtered hot.
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Allow the solution to cool slowly to room temperature to induce crystallization.
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Further cool the flask in an ice bath to maximize the yield of crystals.
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Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
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Data Presentation
| Purification Method | Typical Purity Achieved | Typical Yield Loss | Notes |
| Aqueous Work-up Only | 85-95% | 5-10% | Effective for removing acidic or basic impurities. |
| Recrystallization | >98% | 15-30% | Good for removing minor impurities and obtaining a crystalline final product. |
| Column Chromatography | >99% | 20-40% | Highly effective for separating complex mixtures and achieving high purity. |
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound analogs.
Caption: Troubleshooting decision tree for common purification challenges.
References
identifying side products in 9H-xanthene-9-carbohydrazide reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 9H-xanthene-9-carbohydrazide. The information is designed to help identify and mitigate the formation of common side products during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common and direct method for synthesizing this compound is the hydrazinolysis of an activated derivative of 9H-xanthene-9-carboxylic acid. The two primary precursors are:
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Ethyl 9H-xanthene-9-carboxylate: This ester is reacted with hydrazine hydrate, typically in a suitable solvent like ethanol.
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9H-Xanthene-9-carbonyl chloride: The acyl chloride is reacted with hydrazine hydrate, often in the presence of a base to neutralize the HCl byproduct.
Q2: What are the most common side products observed in the synthesis of this compound?
A2: The formation of side products is dependent on reaction conditions and the purity of the starting materials. The most frequently encountered impurities include:
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Unreacted Starting Material: Residual ethyl 9H-xanthene-9-carboxylate or 9H-xanthene-9-carboxylic acid.
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N,N'-bis(9H-xanthen-9-ylcarbonyl)hydrazine (Diacyl Hydrazide): This byproduct results from the reaction of a second molecule of the xanthene precursor with the initially formed carbohydrazide.
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Xanthone: Can be present as an impurity from the synthesis of the 9H-xanthene-9-carboxylic acid precursor.
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Decomposition Products: At elevated temperatures, the xanthene core can degrade, leading to the formation of a dark brown sludge of polymeric or oxidized species.[1]
Q3: How can I minimize the formation of the diacyl hydrazide side product?
A3: The formation of the diacyl hydrazide can be minimized by controlling the stoichiometry and reaction conditions:
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Use of Excess Hydrazine Hydrate: Employing a significant molar excess of hydrazine hydrate shifts the reaction equilibrium towards the formation of the desired carbohydrazide.
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Controlled Addition of the Xanthene Precursor: Slow, dropwise addition of the ethyl ester or acyl chloride to the hydrazine hydrate solution helps to maintain a high concentration of hydrazine relative to the electrophile, disfavoring the second acylation step.
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Lower Reaction Temperatures: Running the reaction at a lower temperature can reduce the rate of the second acylation reaction more than the initial desired reaction.
Q4: What is the cause of a dark brown or tarry sludge in my reaction mixture?
A4: The formation of a dark brown sludge is typically indicative of decomposition of the starting materials or the product.[1] This can be caused by:
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Excessively High Temperatures: Overheating the reaction mixture can lead to the degradation of the xanthene moiety.[1] It is crucial to maintain gentle reflux and avoid localized overheating.
-
Impurities in Starting Materials: The presence of impurities in the 9H-xanthene-9-carboxylic acid or its derivatives can catalyze decomposition pathways.[1] Purification of the precursor is recommended.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete reaction due to insufficient reaction time or temperature. | Increase the reflux time and monitor the reaction progress by TLC. Ensure the reaction is at a gentle reflux. |
| Inactive hydrazine hydrate. | Use fresh, high-quality hydrazine hydrate. | |
| Presence of Unreacted Starting Material | Insufficient excess of hydrazine hydrate. | Increase the molar ratio of hydrazine hydrate to the xanthene precursor. |
| Short reaction time. | Extend the reaction time and monitor by TLC until the starting material spot disappears. | |
| Formation of a Significant Amount of Diacyl Hydrazide | Stoichiometry of reactants is not optimal. | Use a larger excess of hydrazine hydrate. |
| The xanthene precursor was added too quickly. | Add the ester or acyl chloride dropwise to the hydrazine solution with vigorous stirring. | |
| Product is an Oil Instead of a Solid | Presence of impurities. | Purify the product by column chromatography or recrystallization from a different solvent system. |
| Residual solvent. | Ensure the product is thoroughly dried under vacuum. | |
| Difficulty in Isolating the Product | Product is soluble in the aqueous phase during workup. | Saturate the aqueous phase with a salt like NaCl to decrease the solubility of the product before extraction. |
| Formation of an emulsion during extraction. | Add a small amount of brine to help break the emulsion. |
Experimental Protocols
Synthesis of this compound from Ethyl 9H-Xanthene-9-carboxylate
-
Materials:
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Ethyl 9H-xanthene-9-carboxylate
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Hydrazine hydrate (99%+)
-
Ethanol (absolute)
-
-
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 9H-xanthene-9-carboxylate in absolute ethanol.
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Add a 5-10 molar excess of hydrazine hydrate to the solution.
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Heat the mixture to a gentle reflux and maintain for 4-6 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is consumed.
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After completion, cool the reaction mixture to room temperature.
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Reduce the volume of the solvent under reduced pressure using a rotary evaporator.
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Pour the concentrated mixture into cold water to precipitate the product.
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Collect the solid by filtration, wash with cold water, and dry under vacuum.
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The crude product can be purified by recrystallization from ethanol or isopropanol.
-
Visualizations
Caption: Reaction pathway for the synthesis of this compound and major side products.
Caption: Troubleshooting workflow for identifying and addressing side products.
References
improving the solubility of 9H-xanthene-9-carbohydrazide for biological assays
Welcome to the technical support center for 9H-xanthene-9-carbohydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and improving the solubility of this compound for biological assays.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is the first step in developing an effective solubilization strategy.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂N₂O₂ | PubChem[1] |
| Molecular Weight | 240.26 g/mol | PubChem[1] |
| Aqueous Solubility | 32 µg/mL (at pH 7.4) | PubChem[1] |
| XLogP3 | 1.2 | PubChem[1] |
| Appearance | Solid, crystalline powder | [2] |
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues and questions related to the solubility of this compound.
Q1: I am having trouble dissolving this compound directly into my aqueous buffer. Why is this happening?
A1: this compound has a low aqueous solubility of 32 µg/mL at neutral pH[1]. The xanthene core is non-polar, making the compound inherently hydrophobic[2][3]. Direct dissolution in aqueous media is often challenging and not recommended for preparing concentrated solutions. The standard procedure is to first prepare a concentrated stock solution in an organic solvent.
Q2: What is the recommended first step for solubilizing the compound for a biological assay?
A2: The recommended first step is to prepare a high-concentration stock solution in a water-miscible organic solvent. The most common choice is Dimethyl Sulfoxide (DMSO). Following this, the organic stock solution is serially diluted into your final aqueous assay buffer. This ensures the compound is molecularly dispersed before being introduced to the aqueous environment, though it is critical to control the final concentration of the organic solvent.
Q3: Which organic solvents are suitable for creating a stock solution?
A3: For preparing stock solutions, select a water-miscible organic solvent in which this compound is readily soluble. Common choices include:
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Dimethyl Sulfoxide (DMSO)
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N,N-Dimethylformamide (DMF)
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Ethanol
It is crucial to test the solubility in a small amount of solvent before preparing a large stock. Always use high-purity, anhydrous-grade solvents to prevent compound degradation.
Q4: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What can I do?
A4: This is a common issue when the final concentration of the compound in the aqueous buffer exceeds its solubility limit. Here are several troubleshooting steps:
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Lower the Final Organic Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO) in your assay should typically be kept below 1%, and often below 0.5%, to avoid solvent-induced artifacts or cytotoxicity.
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Use a Co-solvent System: A co-solvent can increase the solubility of a hydrophobic compound in an aqueous solution[4][5][6]. When preparing your final dilution, adding a small amount of a pharmaceutically acceptable co-solvent like polyethylene glycol (PEG) or propylene glycol to the aqueous buffer can help.
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pH Adjustment: The carbohydrazide group may be ionizable. Modifying the pH of your final aqueous buffer can sometimes increase solubility, although this is highly dependent on the pKa of the compound and must be compatible with your assay conditions[5][7].
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Incorporate Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween® 20, Tween® 80) can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility[7][8]. The surfactant concentration should be above its critical micelle concentration (CMC) but below a level that would interfere with the biological assay.
-
Use Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic part of the molecule from water and increasing solubility[4][9][10]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.
Q5: Are there more advanced methods if these strategies fail?
A5: Yes, if standard laboratory methods are insufficient, several advanced formulation strategies can be employed, particularly in a drug development context[9][11]:
-
Solid Dispersions: The compound can be dispersed within a hydrophilic polymer matrix (like PVP or PEG) at a molecular level. When this solid dispersion dissolves, the drug is released as fine particles, which can enhance the dissolution rate and solubility[6][8].
-
Lipid-Based Formulations: Incorporating the compound into lipid-based delivery systems, such as self-emulsifying drug delivery systems (SEDDS), can improve solubilization for in vivo studies[9][10].
-
Particle Size Reduction (Nanosuspensions): Reducing the particle size of the compound to the nanometer range dramatically increases the surface area-to-volume ratio, which can lead to a higher dissolution rate as described by the Noyes-Whitney equation[4][7][12]. This is typically achieved through methods like wet media milling or high-pressure homogenization[12].
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
-
Accurately weigh a small amount (e.g., 1-5 mg) of this compound into a sterile, chemically resistant vial (e.g., glass or polypropylene).
-
Add a precise volume of high-purity DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
If necessary, gently warm the vial (e.g., to 37°C) or sonicate in a water bath for 5-10 minutes to facilitate complete dissolution.
-
Visually inspect the solution against a light source to ensure no solid particles remain. The solution should be clear.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assessment using a Co-Solvent System
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare several test buffers (e.g., Phosphate-Buffered Saline, pH 7.4) containing varying concentrations of a co-solvent (e.g., 0%, 1%, 2%, 5% PEG 400).
-
Add the DMSO stock solution to each test buffer to achieve a range of final compound concentrations (e.g., 1 µM to 100 µM). Ensure the final DMSO concentration remains constant and low (e.g., 0.5%) across all wells.
-
Seal the plate and incubate at room temperature with gentle agitation for 1-2 hours.
-
Measure the turbidity of each solution using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 650 nm).
-
The concentration at which a sharp increase in turbidity is observed is the kinetic solubility limit under those conditions. Plot the turbidity against the compound concentration to visualize the results.
Visual Guides
The following diagrams illustrate key concepts and workflows for addressing solubility challenges.
Caption: A troubleshooting workflow for addressing precipitation of this compound.
Caption: How co-solvents improve the solubility of hydrophobic compounds in aqueous solutions.
Caption: Encapsulation of a hydrophobic drug within a cyclodextrin host molecule.
References
- 1. This compound | C14H12N2O2 | CID 699666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Xanthene - Wikipedia [en.wikipedia.org]
- 4. ijmsdr.org [ijmsdr.org]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. longdom.org [longdom.org]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formulation Strategies For Poorly Soluble Molecules [outsourcedpharma.com]
- 12. mdpi.com [mdpi.com]
preventing degradation of 9H-xanthene-9-carbohydrazide during storage
This technical support center provides guidance on preventing the degradation of 9H-xanthene-9-carbohydrazide during storage. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: Based on the chemistry of its constituent xanthene and carbohydrazide moieties, the primary factors that can lead to degradation are exposure to heat, light, moisture (hydrolysis), and oxidizing agents.
Q2: What are the visual signs of this compound degradation?
A2: Degradation may be indicated by a change in the physical appearance of the compound, such as discoloration (e.g., yellowing), clumping, or a change in solubility. However, significant degradation can occur without any visible changes. Therefore, analytical methods are recommended for stability assessment.
Q3: What are the likely degradation products of this compound?
A3: Potential degradation products include 9H-xanthene-9-carboxylic acid (from hydrolysis of the hydrazide), xanthone (from oxidation of the xanthene ring), and hydrazine (from decomposition of the carbohydrazide moiety at elevated temperatures).
Q4: How should I properly store this compound to minimize degradation?
A4: To ensure stability, it is recommended to store this compound in a tightly sealed container, protected from light, in a cool and dry environment. For long-term storage, refrigeration (2-8 °C) and storage in an inert atmosphere (e.g., argon or nitrogen) are advisable.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Discoloration of the solid compound (e.g., yellowing) | Oxidation of the 9H-xanthene moiety to xanthone, possibly accelerated by light or air exposure. | Store the compound in an amber vial or a container wrapped in aluminum foil to protect from light. Purge the container with an inert gas (argon or nitrogen) before sealing to minimize exposure to oxygen. |
| Compound appears clumpy or has a different texture | Absorption of moisture from the atmosphere. | Store the compound in a desiccator containing a suitable desiccant (e.g., silica gel). Ensure the container is tightly sealed. |
| Inconsistent analytical results (e.g., lower than expected purity by HPLC) | Degradation has occurred during storage or sample preparation. | Review storage conditions. Prepare solutions fresh for analysis. Consider performing a stability study to determine the rate of degradation under your specific laboratory conditions. |
| Unexpected peaks in chromatograms or spectra | Presence of degradation products. | Attempt to identify the degradation products using techniques like LC-MS or GC-MS. This can provide insights into the degradation pathway and help refine storage and handling procedures. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound under Different Storage Conditions
Objective: To evaluate the stability of this compound under various temperature and humidity conditions.
Materials:
-
This compound
-
Controlled environment chambers or incubators
-
Desiccators with saturated salt solutions to maintain specific relative humidity (RH)
-
Amber glass vials with airtight seals
-
HPLC system with a C18 column
-
Analytical balance
-
Solvents for HPLC mobile phase (e.g., acetonitrile, water)
Methodology:
-
Accurately weigh 5-10 mg of this compound into several amber glass vials.
-
Place the vials in controlled environment chambers set to the following conditions:
-
25°C / 60% RH
-
40°C / 75% RH
-
4°C (refrigerator)
-
-
At specified time points (e.g., 0, 1, 3, 6, and 12 months), remove one vial from each condition.
-
Dissolve the contents of the vial in a known volume of a suitable solvent (e.g., acetonitrile/water mixture) to prepare a stock solution.
-
Analyze the sample by a validated stability-indicating HPLC method to determine the purity of this compound and to detect any degradation products.
-
Calculate the percentage of remaining this compound at each time point relative to the initial time point (T=0).
Protocol 2: Photostability Testing of this compound
Objective: To assess the impact of light exposure on the stability of this compound.
Materials:
-
This compound
-
Photostability chamber with a calibrated light source (e.g., xenon lamp)
-
Quartz cells or transparent vials
-
Control samples wrapped in aluminum foil
-
HPLC system with a C18 column
Methodology:
-
Place a thin layer of solid this compound in a transparent container (e.g., quartz cell).
-
Prepare a control sample by wrapping a similar container with aluminum foil.
-
Expose both the sample and the control to a light source in a photostability chamber that provides a specified level of illumination (e.g., according to ICH Q1B guidelines).
-
After the exposure period, analyze both the exposed and control samples by HPLC.
-
Compare the chromatograms to assess the extent of degradation and the formation of any new peaks in the light-exposed sample.
Data Presentation
Table 1: Hypothetical Thermal Stability Data for this compound
| Storage Condition | Time (Months) | Purity (%) by HPLC | Appearance |
| 4°C | 0 | 99.8 | White powder |
| 6 | 99.7 | White powder | |
| 12 | 99.6 | White powder | |
| 25°C / 60% RH | 0 | 99.8 | White powder |
| 6 | 98.5 | White powder | |
| 12 | 97.2 | Faintly yellow powder | |
| 40°C / 75% RH | 0 | 99.8 | White powder |
| 1 | 96.1 | Off-white powder | |
| 3 | 92.5 | Yellowish powder |
Note: This table presents hypothetical data for illustrative purposes. Actual stability will depend on the specific batch and storage conditions.
Visualizations
Caption: Troubleshooting workflow for addressing the degradation of this compound.
Caption: Potential degradation pathways of this compound.
Technical Support Center: Unexpected NMR Shifts in 9H-Xanthene-9-Carbohydrazide Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected NMR shifts during the analysis of 9H-xanthene-9-carbohydrazide derivatives.
Troubleshooting Guides
Question 1: The chemical shift of the proton at position 9 of the xanthene ring is significantly downfield/upfield from the expected range. What are the possible causes and how can I troubleshoot this?
Possible Causes:
-
Conformational Changes: The orientation of the carbohydrazide side chain relative to the xanthene core can significantly impact the local magnetic environment of the C9-H proton. Steric hindrance or intramolecular hydrogen bonding may lock the molecule into a specific conformation, causing an unusual shift.
-
Solvent Effects: The choice of NMR solvent can influence chemical shifts, especially for protons involved in hydrogen bonding (such as the N-H protons of the hydrazide group), which can in turn affect nearby protons like C9-H.
-
Aggregation: At higher concentrations, molecules may aggregate through intermolecular hydrogen bonding or π-stacking of the aromatic rings. This can lead to significant changes in chemical shifts.
Troubleshooting Steps:
-
Concentration-Dependent NMR Studies: Acquire a series of ¹H NMR spectra at different sample concentrations. If the chemical shift of the C9-H proton changes with concentration, aggregation is a likely cause.
-
Solvent Titration: Re-run the NMR experiment in a different deuterated solvent with different polarity or hydrogen bonding capabilities (e.g., from CDCl₃ to DMSO-d₆). A significant change in the C9-H shift would suggest a strong solvent effect or the disruption of intramolecular hydrogen bonds.
-
2D NMR Spectroscopy: Perform 2D NMR experiments such as NOESY or ROESY. These can provide through-space correlation data, helping to identify protons that are in close proximity due to the molecule's conformation, which can help explain unexpected shielding or deshielding effects.
-
Temperature Variation NMR: Acquiring spectra at different temperatures can help determine if the observed shift is due to a dynamic process, such as the interconversion between different conformers.
Question 2: I am observing significant broadening of the aromatic proton signals in my this compound derivative. What could be the reason?
Possible Causes:
-
Intermediate Rate of Exchange: Protons on the aromatic rings may be undergoing chemical exchange on a timescale that is intermediate with respect to the NMR experiment. This can be due to restricted rotation around a bond or conformational flexing of the xanthene core.
-
Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening in NMR spectra.
-
Aggregation: As mentioned previously, molecular aggregation can lead to broader signals due to the slower tumbling of the larger molecular assemblies in solution.[1]
Troubleshooting Steps:
-
Variable Temperature NMR: As with unexpected shifts, acquiring spectra at different temperatures can be very informative. If the broadening is due to an intermediate exchange process, the signals may sharpen at higher or lower temperatures.
-
Check for Impurities: Ensure all glassware is scrupulously clean. If metal contamination is suspected, washing the NMR tube with a chelating agent solution (e.g., EDTA) followed by rinsing with clean solvent may help.
-
Dilution Studies: Run the NMR at a lower concentration to see if the signal sharpness improves, which would indicate that aggregation is the cause of the broadening.
-
Recrystallization/Repurification: Purifying the sample again by recrystallization or chromatography can remove impurities that may be causing the line broadening.
Frequently Asked Questions (FAQs)
Q1: What are the typical ¹H NMR chemical shift ranges for the key protons in a this compound derivative?
A1: While the exact chemical shifts will depend on the specific substitution pattern and the solvent used, the following table provides a general reference for expected chemical shifts based on related xanthene structures.
Q2: How does the electronegativity of substituents on the xanthene ring affect the NMR shifts?
A2: Electronegative substituents will generally deshield nearby protons and carbons, causing their signals to appear at a higher chemical shift (downfield).[2] Conversely, electron-donating groups will cause an upfield shift (shielding). These effects are most pronounced for substituents on the aromatic rings of the xanthene core.
Q3: Can hydrogen bonding affect the NMR spectrum of my compound?
A3: Yes, hydrogen bonding can have a significant effect. Protons directly involved in hydrogen bonds (like the N-H protons of the hydrazide) will typically be deshielded and appear further downfield.[3] The formation of intra- or intermolecular hydrogen bonds can also restrict conformational freedom, leading to unexpected shifts and broadening of other nearby proton signals.[3]
Q4: Are there any specific experimental conditions I should be aware of when preparing my sample for NMR analysis?
A4: It is crucial to use high-purity deuterated solvents. If your compound is sensitive to air or moisture, consider preparing the sample under an inert atmosphere (e.g., in a glovebox) and using a sealed NMR tube. Filtering the sample solution through a small plug of glass wool into the NMR tube can help remove any particulate matter that could affect the spectral quality.
Data Presentation
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Protons in Xanthene Derivatives
| Proton Position | Xanthene[4] | 14-phenyl-14H-dibenzo[a,j]xanthene[5] | General Range for Derivatives[6][7] |
| Aromatic Protons | 7.32 - 6.89 | 7.8 - 6.9 | 6.5 - 8.1 |
| C9-H (methine) | 4.03 | - | 5.5 - 5.8 |
| C9-CH₂ (methylene) | 4.03 | - | 2.1 - 2.7 |
Note: Chemical shifts are highly dependent on the solvent and the specific molecular structure.
Experimental Protocols
Protocol 1: General Synthesis of a this compound Derivative
-
Esterification of 9H-Xanthene-9-carboxylic acid: To a solution of 9H-xanthene-9-carboxylic acid (1 equivalent) in methanol, add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours. After cooling, neutralize the solution with a saturated sodium bicarbonate solution and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the methyl ester.
-
Hydrazinolysis: Dissolve the crude methyl 9H-xanthene-9-carboxylate in ethanol. Add hydrazine hydrate (5-10 equivalents) and reflux the mixture for 12-24 hours. Monitor the reaction by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The product, this compound, will often precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.
Protocol 2: Sample Preparation for NMR Spectroscopy
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the purified this compound derivative.
-
Solvent Addition: Transfer the solid to a clean, dry NMR tube. Using a pipette, add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. If the sample has low solubility, gentle warming in a water bath may be necessary.
-
Internal Standard (Optional): If precise chemical shift referencing is required, a small amount of an internal standard (e.g., tetramethylsilane, TMS) can be added.
-
Analysis: Insert the NMR tube into the spectrometer and proceed with data acquisition.
Visualizations
Caption: Experimental workflow from synthesis to troubleshooting.
Caption: Troubleshooting decision tree for unexpected NMR shifts.
Caption: Potential intermolecular interactions affecting NMR shifts.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 4. Xanthene(92-83-1) 1H NMR [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Solvent-Free, One-Pot, Multicomponent Synthesis of Xanthene Derivatives | MDPI [mdpi.com]
- 7. Controlled Synthesis of Luminescent Xanthene Dyes and Use of Ionic Liquid in Thermochromic Reaction - PMC [pmc.ncbi.nlm.nih.gov]
challenges in scaling up the synthesis of 9H-xanthene-9-carbohydrazide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis and scaling-up of 9H-xanthene-9-carbohydrazide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most common and reliable synthetic route involves a three-step process starting from xanthone. The general workflow includes the synthesis of 9H-xanthene-9-carboxylic acid, followed by its esterification to ethyl 9H-xanthene-9-carboxylate, and finally, the hydrazinolysis of the ester to yield this compound.
Q2: What are the critical parameters to control during the synthesis of the 9H-xanthene-9-carboxylic acid precursor?
A2: The critical parameters for the synthesis of the carboxylic acid precursor from xanthene include maintaining a low temperature (e.g., -78°C) during the addition of a strong base like n-butyllithium and ensuring an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.[1]
Q3: How can I monitor the progress of the esterification and hydrazinolysis reactions?
A3: The progress of both reactions can be effectively monitored using Thin Layer Chromatography (TLC). For the esterification, the disappearance of the 9H-xanthene-9-carboxylic acid spot indicates reaction completion. Similarly, for the hydrazinolysis, the consumption of the ethyl 9H-xanthene-9-carboxylate spot signifies the formation of the desired carbohydrazide.
Q4: What are the recommended purification methods for this compound?
A4: The primary purification method for this compound is recrystallization. A suitable solvent for this process is absolute ethanol. This method is effective in removing unreacted starting materials and byproducts.
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Yes, several safety precautions are necessary. Hydrazine hydrate is toxic and corrosive, and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Strong bases like n-butyllithium are highly reactive and pyrophoric, requiring careful handling under an inert atmosphere.
Experimental Workflow and Troubleshooting
Overall Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Guide: Synthesis of this compound from Ethyl 9H-xanthene-9-carboxylate
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete reaction. | Increase the reaction time and ensure the mixture is refluxing. Use a higher molar excess of hydrazine hydrate. |
| Low reaction temperature. | Ensure the reaction mixture is maintained at a gentle reflux. | |
| Purity of starting ester. | Purify the ethyl 9H-xanthene-9-carboxylate by recrystallization or column chromatography before use. | |
| Presence of Unreacted Starting Material (Ester) | Insufficient reaction time. | Increase the reflux time and monitor the reaction progress by TLC. |
| Insufficient hydrazine hydrate. | Increase the molar ratio of hydrazine hydrate to the ester. | |
| Formation of a Dark-Colored Solution | Decomposition of starting material or product. | Ensure gentle reflux and avoid overheating. Consider performing the reaction under an inert atmosphere. |
| Impurities in the starting materials. | Use high-purity starting materials. | |
| Difficulty in Isolating the Product | Product is soluble in the reaction mixture. | After the reaction is complete, cool the mixture to room temperature and then in an ice bath to promote precipitation. |
| Product is an Oil Instead of a Solid | Presence of impurities. | Purify the product by recrystallization from a suitable solvent like absolute ethanol. |
| Residual solvent. | Ensure the product is thoroughly dried under vacuum. |
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for low yield in carbohydrazide synthesis.
Experimental Protocols
Protocol 1: Synthesis of 9H-xanthene-9-carboxylic acid[1]
Materials:
-
Xanthene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) solution
-
Dry ice (solid CO2)
-
Hydrochloric acid (HCl)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve purified xanthene in anhydrous THF.
-
Cool the solution to a low temperature (e.g., -78°C using a dry ice/acetone bath).
-
Slowly add the n-butyllithium solution dropwise while maintaining the low temperature.
-
Stir the resulting deep red solution for 1 hour at the low temperature.
-
Quench the reaction by adding crushed dry ice in small portions.
-
Allow the reaction mixture to warm to room temperature.
-
Add water and extract the aqueous layer with an organic solvent (e.g., diethyl ether) to remove any unreacted xanthene.
-
Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the 9H-xanthene-9-carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry. The product can be further purified by recrystallization.
Protocol 2: Synthesis of Ethyl 9H-xanthene-9-carboxylate[1][2]
Materials:
-
9H-xanthene-9-carboxylic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
Procedure:
-
In a round-bottom flask, suspend 9H-xanthene-9-carboxylic acid in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the volume of ethanol).
-
Attach a reflux condenser and heat the mixture to a gentle reflux.
-
Maintain the reflux for 4-6 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Reduce the volume of ethanol using a rotary evaporator.
-
Pour the residue into a separatory funnel containing cold water and an extraction solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude ethyl 9H-xanthene-9-carboxylate. The crude product can be purified by recrystallization or column chromatography.
Protocol 3: Synthesis of this compound
Materials:
-
Ethyl 9H-xanthene-9-carboxylate
-
Hydrazine hydrate (99-100%)
-
Absolute ethanol
Procedure:
-
Dissolve ethyl 9H-xanthene-9-carboxylate (1 equivalent) in absolute ethanol in a round-bottom flask.
-
Add hydrazine hydrate (10 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 24 hours.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the precipitate with cold ethanol.
-
Recrystallize the crude product from absolute ethanol to yield pure this compound as a white solid. (Expected yield: ~75%).
References
Technical Support Center: Managing Reaction Impurities in Xanthene Chemistry
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage and control impurities during xanthene synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in xanthene synthesis?
A1: Common impurities in xanthene synthesis arise from side reactions, unreacted starting materials, or degradation. These often include incompletely cyclized intermediates (e.g., benzophenones), products from over-alkylation or acylation, regioisomers, and solvent adducts.[1][2] In syntheses involving dyes, residual starting materials and byproducts from the condensation reaction are also prevalent.[3]
Q2: How do I choose the best purification method for my xanthene derivative?
A2: The choice of purification method depends on the impurity profile and the scale of your reaction.[4]
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Recrystallization: Ideal for removing small amounts of impurities from a solid product, provided a suitable solvent is found where the compound's solubility is high when hot and low when cold.[4][5]
-
Column Chromatography: A versatile technique for purifying crude reaction mixtures by separating compounds with different polarities. It is effective for both small and large-scale purifications.[4][6]
-
Preparative HPLC: Used for achieving very high purity or for separating complex mixtures that are difficult to resolve by other methods.[4]
Q3: Which analytical techniques are best for identifying and quantifying impurities in my xanthene product?
A3: A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling.
-
High-Performance Liquid Chromatography (HPLC): The most common and reliable method for determining the purity of xanthene derivatives, often coupled with a UV or Diode Array Detector (DAD).[4][7] It is excellent for separating and quantifying impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying the molecular weight of impurities, which aids in their structural characterization.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the structural elucidation of unknown impurities, especially when combined with 2D NMR experiments.[8]
-
Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and assessing the purity of column chromatography fractions.[9][10]
Troubleshooting Guides
This section addresses common problems encountered during the purification of xanthene derivatives.
Recrystallization Troubleshooting
| Problem Encountered | Possible Cause(s) | Recommended Solution(s) |
| Poor Crystal Yield | - Too much solvent was used.- The cooling process was too rapid. | - Concentrate the mother liquor by boiling off some solvent and cool again.[11]- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[12] |
| No Crystals Form | - The solution is not supersaturated.- Nucleation has not initiated. | - If the solution is clear: Scratch the inside of the flask with a glass rod at the solution's surface. Add a seed crystal of the pure compound.[11]- If the solution is cloudy: The compound may be "oiling out." Reheat the solution, add more of the "good" solvent to ensure complete dissolution, and then cool slowly.[11] |
| Product "Oils Out" (Forms a liquid layer instead of crystals) | - The boiling point of the solvent is higher than the melting point of the compound.- The compound is precipitating too quickly from a supersaturated solution.- High concentration of impurities. | - Reheat the solution and add slightly more solvent to reduce the saturation level, then cool slowly.[11][12]- If impurities are suspected, consider an initial purification by column chromatography or treat the hot solution with activated charcoal.[5] |
| Crystals are Colored (when the pure compound should be colorless) | - Presence of colored, highly polar impurities. | - Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then filter the hot solution through celite or filter paper to remove the charcoal and adsorbed impurities before cooling.[4][5] |
Column Chromatography Troubleshooting
| Problem Encountered | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation (Co-elution of compounds) | - Inappropriate solvent system polarity.- Column overloading.- Improper column packing (channeling). | - Optimize Solvent System: Use TLC to find a solvent system where the target compound has an Rf value of 0.2-0.3.[4]- Reduce Sample Load: The amount of crude material should be 1-5% of the silica gel mass.[4]- Repack Column: Ensure the silica gel is packed uniformly as a slurry without air bubbles or cracks.[4][13] |
| Compound Won't Elute from the Column | - The solvent system is not polar enough. | - Gradually increase the polarity of the eluent (gradient elution).[4] For example, if using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate. |
| Cracked or Bubbled Column Packing | - The column ran dry.- Heat generated from the interaction between the solvent and silica gel. | - Always keep the solvent level above the top of the silica bed.[4]- Pack the column using a slurry method to help dissipate heat.[4][13] |
| Streaking or Tailing of Bands | - The compound is too acidic or basic and interacts strongly with the silica gel.- The sample was not loaded in a concentrated band. | - For acidic compounds, add a small amount of acetic acid (e.g., 1%) to the eluent. For basic compounds, add a small amount of triethylamine (e.g., 1-3%).[14]- Dissolve the sample in a minimal amount of solvent for loading, or use a "dry loading" technique.[14][15] |
Logical & Experimental Workflows
Visual guides can help in making decisions during the troubleshooting process.
Key Experimental Protocols
Protocol 1: General Recrystallization of a Xanthene Derivative
This protocol provides a general procedure for purifying a solid xanthene derivative.[4][16]
-
Solvent Selection:
-
In small test tubes, test the solubility of ~10 mg of your crude compound in 0.25 mL of various solvents (e.g., ethanol, ethyl acetate, toluene, or mixtures like ethanol/water) at room temperature and upon heating.[5][16]
-
An ideal solvent will dissolve the compound completely when hot but poorly when cold.[5]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) until the solid just dissolves. Use the minimum amount of hot solvent necessary.[16]
-
-
Decolorization (If Necessary):
-
If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal.
-
Reheat the mixture to boiling for a few minutes.[5]
-
-
Hot Filtration (If charcoal was used or insoluble impurities are present):
-
Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask to remove the charcoal or other solids.[5]
-
-
Crystallization:
-
Collection and Washing:
-
Drying:
-
Allow the crystals to air dry on the filter paper or place them in a desiccator under vacuum to remove all traces of solvent.[4]
-
Protocol 2: Flash Column Chromatography on Silica Gel
This protocol outlines a general procedure for purifying a xanthene derivative using flash column chromatography.[4][13]
-
Select a Solvent System:
-
Using TLC, find a solvent system (e.g., Hexane/Ethyl Acetate) that moves your desired compound to an Rf value of approximately 0.2-0.35.
-
-
Prepare the Column:
-
Select an appropriately sized glass column and securely clamp it in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand (approx. 1 cm).[13]
-
Fill the column about one-third full with your starting eluent (the non-polar solvent).[13]
-
-
Pack the Column (Slurry Method):
-
In a beaker, make a slurry of silica gel with the starting eluent. The consistency should be pourable but not too dilute.
-
Pour the slurry into the column. Tap the column gently to settle the silica and remove air bubbles.[13]
-
Allow the solvent to drain until the solvent level is just above the top of the silica bed. Do not let the column run dry.
-
-
Load the Sample:
-
Wet Loading: Dissolve your crude sample in the minimum possible amount of a suitable solvent (ideally the column eluent). Carefully add this solution to the top of the silica bed using a pipette.[15]
-
Dry Loading: Dissolve your crude sample in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column bed.[14]
-
Add a thin protective layer of sand on top of your sample.[13]
-
-
Elute the Column:
-
Carefully add the eluent to the top of the column.
-
Apply pressure (e.g., from an air line) to achieve a steady flow of eluent through the column.
-
Begin collecting fractions in numbered test tubes.
-
-
Monitor the Separation:
-
Spot fractions onto a TLC plate to track the elution of your compound.
-
Combine the fractions that contain the pure product.
-
-
Isolate the Compound:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain your purified xanthene derivative.[4]
-
References
- 1. Synthesis of Xanthones, Thioxanthones and Acridones by the Coupling of Arynes and Substituted Benzoates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scope and limitations of the preparation of xanthones using Eaton’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Xanthene - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. rubingroup.org [rubingroup.org]
- 6. web.uvic.ca [web.uvic.ca]
- 7. Analysis of xanthene dyes by reversed-phase high-performance liquid chromatography on a polymeric column followed by characterization with a diode array detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijnrd.org [ijnrd.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 14. Purification [chem.rochester.edu]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Purification of Polar Xanthene Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of polar xanthene derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying polar xanthene derivatives?
The primary challenges in purifying polar xanthene derivatives stem from their inherent high polarity. This can lead to issues such as:
-
Poor retention in reversed-phase chromatography: The high affinity of polar analytes for the polar mobile phase often results in co-elution with the solvent front.
-
Strong interactions with silica gel: The polar functional groups of these derivatives can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing, irreversible adsorption, or even degradation of the compound.
-
High solubility in polar solvents: This can make precipitation and crystallization difficult, which are common final steps for obtaining a pure, solid product.
Q2: What are the most common purification methods for polar xanthene derivatives?
The most common methods include:
-
Preparative High-Performance Liquid Chromatography (HPLC): This is a powerful technique for isolating pure compounds from complex mixtures. For polar xanthene derivatives, reversed-phase HPLC with polar-modified columns (e.g., C18 with a polar endcapping) or Hydrophilic Interaction Liquid Chromatography (HILIC) are often employed.
-
Solid-Phase Extraction (SPE): SPE is a versatile technique for sample clean-up and fractionation. It can be used to remove impurities with different polarities before a final purification step. For polar analytes, polar sorbents like diol, aminopropyl, or cyanopropyl, or polymeric reversed-phase sorbents can be effective.
-
Counter-Current Chromatography (CCC): CCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby eliminating issues of irreversible adsorption and degradation of the sample. It is particularly well-suited for the separation of polar compounds.[1]
-
Acetylation and Recrystallization: For some xanthene derivatives like fluorescein, a common strategy is to first convert the polar dye into a less polar diacetate derivative. This allows for easier purification by recrystallization, after which the acetate groups can be hydrolyzed to yield the pure polar xanthene derivative.
Q3: How can I improve the peak shape in HPLC for my polar xanthene derivative?
Poor peak shape, such as tailing, is a common issue. To address this, consider the following:
-
Mobile Phase pH Adjustment: For ionizable xanthene derivatives, adjusting the pH of the mobile phase can suppress ionization and reduce interactions with residual silanol groups on the column, leading to more symmetrical peaks.
-
Use of Additives: Adding a small amount of a competing agent, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase can also help to mask active sites on the stationary phase.
-
Column Choice: Employing a highly end-capped column or a column with a polar-embedded stationary phase can provide better peak shapes for polar analytes.
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or compatible with the initial mobile phase to avoid peak distortion.[2]
Troubleshooting Guides
Preparative HPLC
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor or No Retention | Analyte is too polar for the stationary phase. Mobile phase is too strong. | - Use a polar-endcapped or polar-embedded reversed-phase column.- Decrease the percentage of the organic modifier in the mobile phase.- Consider switching to Hydrophilic Interaction Liquid Chromatography (HILIC). |
| Peak Tailing | Strong interaction with residual silanol groups. Column overload. | - Add a small amount of acid (e.g., 0.1% TFA or formic acid) to the mobile phase.- Reduce the sample concentration or injection volume.- Use a column specifically designed for polar compounds. |
| Ghost Peaks | Impurities from a previous run eluting. Contaminated mobile phase or system. | - Implement a thorough column wash with a strong solvent after each run.- Use fresh, high-purity solvents for the mobile phase.- Check the system for any potential sources of contamination.[2] |
| Variable Retention Times | Inconsistent mobile phase composition. Fluctuations in column temperature. | - Prepare fresh mobile phase daily and ensure accurate mixing.- Use a column oven to maintain a constant temperature.[2] |
Solid-Phase Extraction (SPE)
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Analyte Recovery | Incomplete elution. Analyte breakthrough during loading. | - Use a stronger elution solvent or increase the elution volume.- Ensure the sample is loaded at a slow and steady flow rate.- Check that the sorbent and sample pH are appropriate for retention. |
| Elution of Impurities with Analyte | Insufficient washing. Similar polarity of analyte and impurities. | - Optimize the wash step by using a solvent of intermediate strength.- Try a different sorbent with a different selectivity. |
| Inconsistent Results | Sorbent bed drying out before sample loading. Inconsistent sample pretreatment. | - Do not let the sorbent dry after the conditioning step, unless using a water-wettable polymer.- Ensure consistent sample pH and solvent composition before loading.[3][4] |
Data Presentation
Quantitative Comparison of Purification Methods
Note: Direct comparative studies for a single polar xanthene derivative across multiple purification platforms are limited in the literature. The following table compiles data from various sources to provide a general overview of expected outcomes.
| Purification Method | Xanthene Derivative | Starting Purity | Final Purity | Yield | Reference |
| Preparative HPLC | Rhodamine B | Technical Grade | >99% | Not Reported | [5] |
| Solid-Phase Extraction | Rhodamine B and Rhodamine 6G | Spiked Water Samples | - | 61-90% (Recovery) | [6] |
| SPE-HPLC | Rhodamine B | Food Samples | - | 85.0% - 106% (Recovery) | [7] |
Experimental Protocols
Detailed Methodology 1: Preparative HPLC of a Polar Rhodamine Derivative
This protocol is a general guideline and should be optimized for the specific derivative.
-
Column Selection and Equilibration:
-
Select a preparative C18 column with polar endcapping.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% Water with 0.1% Formic Acid, 5% Acetonitrile with 0.1% Formic Acid) for at least 30 minutes at the desired flow rate.[5]
-
-
Sample Preparation:
-
Dissolve the crude polar rhodamine derivative in a minimal amount of a solvent compatible with the initial mobile phase (e.g., a small amount of DMSO topped up with the initial mobile phase).
-
Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
-
Chromatographic Separation:
-
Inject the sample onto the equilibrated column.
-
Run a linear gradient to elute the compound. For example, from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 30 minutes.
-
Monitor the elution using a UV-Vis detector at the absorbance maximum of the rhodamine derivative (typically around 550 nm).
-
-
Fraction Collection:
-
Collect fractions corresponding to the main peak of the target compound.
-
-
Post-Purification:
-
Combine the pure fractions and remove the organic solvent using a rotary evaporator.
-
Lyophilize the aqueous solution to obtain the purified polar rhodamine derivative as a solid.
-
Detailed Methodology 2: Solid-Phase Extraction (SPE) of a Polar Xanthene Dye
This protocol outlines a general procedure for the clean-up of a polar xanthene dye from a complex matrix using a polar sorbent.
-
Sorbent Selection:
-
Choose a polar SPE cartridge (e.g., Diol, Amino, or Cyano) based on the specific structure of the xanthene derivative and the impurities.[8]
-
-
Cartridge Conditioning:
-
Condition the cartridge by passing 2-3 cartridge volumes of a non-polar solvent (e.g., hexane) through it.[3] This activates the sorbent for interaction.
-
-
Sample Loading:
-
Dissolve the crude sample in a non-polar solvent in which the polar xanthene derivative is soluble but has a high affinity for the polar sorbent.
-
Load the sample solution onto the conditioned cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).[9]
-
-
Washing:
-
Wash the cartridge with a non-polar solvent to elute non-polar impurities. The volume should be 2-3 times the cartridge volume.[9]
-
-
Elution:
-
Elute the retained polar xanthene derivative with a polar solvent (e.g., methanol or acetonitrile). Use a minimal volume to ensure a concentrated solution of the purified product.[9]
-
-
Solvent Evaporation:
-
Evaporate the solvent from the collected fraction under reduced pressure to obtain the purified compound.
-
Detailed Methodology 3: Counter-Current Chromatography (CCC) - A General Approach
CCC requires specialized equipment. The following is a conceptual outline of the workflow.
-
Solvent System Selection:
-
This is the most critical step. A biphasic solvent system must be chosen where the target polar xanthene derivative has a suitable partition coefficient (K) between the two immiscible phases. A common starting point for polar compounds is a mixture of hexane, ethyl acetate, methanol, and water.[10]
-
The partition coefficient can be determined by dissolving the compound in the equilibrated two-phase system and measuring its concentration in each phase.
-
-
Instrument Preparation:
-
Fill the CCC column with the chosen stationary phase (either the upper or lower phase of the solvent system).
-
Rotate the column at the desired speed.
-
-
Sample Injection:
-
Dissolve the crude sample in a mixture of both phases of the solvent system.
-
Inject the sample into the CCC system.
-
-
Elution:
-
Pump the mobile phase (the phase not used as the stationary phase) through the column at a constant flow rate.
-
The separation occurs as the components of the mixture partition differently between the stationary and mobile phases.[10]
-
-
Fraction Collection and Analysis:
-
Continuously monitor the effluent with a UV-Vis detector and collect fractions.
-
Analyze the fractions by TLC or HPLC to identify those containing the pure compound.
-
-
Isolation:
-
Combine the pure fractions and evaporate the solvents to obtain the purified polar xanthene derivative.
-
Mandatory Visualizations
Caption: Workflow for Preparative HPLC Purification.
Caption: Decision Tree for Purification Method Selection.
References
- 1. Separation of Natural Products by Countercurrent Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. waters.com [waters.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Separation of Rhodamine B on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. scholars.ncu.edu.tw [scholars.ncu.edu.tw]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
- 10. Countercurrent Separation of Natural Products: An Update - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activities of 9H-Xanthene-9-Carbohydrazide and its Carboxylic Acid Precursor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The 9H-xanthene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] 9H-xanthene-9-carboxylic acid serves as a versatile starting material for the synthesis of a diverse range of derivatives, including esters and amides, which have shown promise as therapeutic agents.[2][3] The conversion of the carboxylic acid to a carbohydrazide introduces a new functional group that can significantly alter the compound's physicochemical properties and biological activity. This guide aims to collate the available information on both 9H-xanthene-9-carboxylic acid and its carbohydrazide derivative to inform future research and drug discovery efforts.
Synthesis Pathway
The synthesis of 9H-xanthene-9-carbohydrazide typically proceeds from its carboxylic acid precursor. The carboxylic acid can be converted to an ester, which then reacts with hydrazine hydrate to yield the final carbohydrazide.
Comparative Biological Activity
Due to a lack of direct comparative studies, this section summarizes the known activities of 9H-xanthene-9-carboxylic acid and the potential activities of this compound based on available literature for related compounds.
9H-Xanthene-9-carboxylic Acid
9H-xanthene-9-carboxylic acid has been identified as a biologically active molecule, primarily in the context of neuropharmacology. Research has shown that it can inhibit the conformational changes of transthyretin, a protein implicated in amyloid diseases, thereby preventing the formation of amyloid fibrils.[1] It is also a key intermediate in the synthesis of potent derivatives with a range of biological activities.[2]
| Compound | Biological Target/Activity | Assay | Result | Reference |
| 9H-Xanthene-9-carboxylic acid | Transthyretin amyloid fibril formation | Inhibition Assay | Inhibits conformational changes | [1] |
| Derivatives of 9H-Xanthene-9-carboxylic acid | AMP-activated protein kinase (AMPK) | Activation Assay | Potent activators | [2] |
| Derivatives of 9H-Xanthene-9-carboxylic acid | Metabotropic glutamate receptor 1 (mGlu1) | Enhancer Assay | Positive allosteric modulators | [3] |
This compound
Direct experimental data on the biological activity of this compound is scarce. However, a study on N′-substituted derivatives of this compound has reported antioxidant activity.[4] The carbohydrazide moiety is a known pharmacophore in various bioactive compounds, exhibiting a wide range of activities including antimicrobial, anticonvulsant, and anti-inflammatory effects.
| Compound | Potential Biological Activity | Basis | Reference |
| This compound | Antioxidant | Activity of N'-substituted derivatives | [4] |
| This compound | Antimicrobial, Antiviral | General activity of carbohydrazide-containing compounds | [4] |
Proposed Experimental Workflow for Comparative Analysis
To directly compare the biological activities of this compound and its carboxylic acid precursor, a systematic experimental workflow is proposed. This workflow would enable a comprehensive evaluation of their potential as therapeutic agents.
Experimental Protocols
The following are detailed methodologies for key experiments proposed in the workflow.
Antioxidant Activity Assay (DPPH Radical Scavenging)
-
Preparation of Reagents: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare serial dilutions of the test compounds (9H-xanthene-9-carboxylic acid and this compound) in a suitable solvent.
-
Assay Procedure: In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the serially diluted test compounds.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compounds. Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Antimicrobial Activity Assay (Broth Microdilution)
-
Preparation of Media and Inoculum: Prepare Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi. Culture the microbial strains and adjust the turbidity to a 0.5 McFarland standard.
-
Preparation of Test Compounds: Prepare serial dilutions of the test compounds in the appropriate broth.
-
Assay Procedure: In a 96-well plate, add the microbial inoculum to each well containing the serially diluted test compounds.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 35°C for 48 hours for fungi.
-
Data Analysis: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits microbial growth.
Anticancer Activity Assay (MTT Assay)
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HeLa, A549) in appropriate media supplemented with fetal bovine serum.
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compounds and determine the IC₅₀ value.
Conclusion
While 9H-xanthene-9-carboxylic acid is a well-established precursor for various bioactive molecules, its intrinsic biological activity is not as extensively studied as its derivatives.[1] The biological profile of this compound remains largely unexplored, with preliminary indications of potential antioxidant activity.[4] The functional group modification from a carboxylic acid to a carbohydrazide is expected to significantly influence the compound's biological properties. The proposed experimental workflow provides a clear roadmap for a direct and comprehensive comparison of these two compounds. Such a study would provide valuable insights into the structure-activity relationships of the 9H-xanthene scaffold and could guide the design of novel therapeutic agents.
References
Structure-Activity Relationship of 9H-Xanthene-9-Carbohydrazide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 9H-xanthene scaffold is a privileged heterocyclic structure in medicinal chemistry, known for its diverse biological activities. This guide focuses on the structure-activity relationships (SAR) of 9H-xanthene-9-carbohydrazide derivatives, providing a comparative analysis of their biological performance based on available experimental data. The carbohydrazide moiety at the 9-position of the xanthene nucleus serves as a versatile handle for chemical modifications, allowing for the exploration of a wide chemical space to modulate biological activity.
Biological Activity Profile
Derivatives of this compound have been primarily investigated for their antioxidant properties. While extensive quantitative data on other biological activities such as anticancer, antimicrobial, and enzyme inhibition for this specific subclass is limited in publicly available literature, this guide provides a summary of the known antioxidant activities and presents generalized experimental protocols for broader biological screening based on studies of structurally related xanthene derivatives.
Antioxidant Activity
A study by Gorokhov et al. systematically investigated the antioxidant potential of a series of N′-(9H-xanthen-9-yl)carbohydrazides. The antioxidant activity was evaluated relative to ascorbic acid. The key findings from this study are summarized below.
Structure-Activity Relationship Summary:
-
Effect of Alkyl Chain Length: Elongation of the linear alkyl chain in N′-(9H-xanthen-9-yl)alkanehydrazides was found to increase their antioxidant activity.
-
Effect of Alkyl Chain Branching: The introduction of branching in the alkyl fragment either had no significant effect or led to a considerable reduction in the antioxidant activity.
Table 1: Antioxidant Activity of N′-(9H-Xanthen-9-yl)carbohydrazide Derivatives
| Compound Class | Antioxidant Activity (Relative to Ascorbic Acid) | Key Structural Feature | Reference |
| N′-(9H-Xanthen-9-yl)alkanehydrazides | 0.62 - 0.73 | Linear Alkyl Chains | [1] |
| N′-(9H-Xanthen-9-yl)alkanehydrazides | Reduced or Unchanged | Branched Alkyl Chains | [1] |
| N′-(9H-Xanthen-9-yl)cyclohexanecarbohydrazide | 0.62 - 0.73 | Cycloalkyl Moiety | [1] |
Note: Specific IC50 values for individual compounds were not available in the reviewed literature. The activity is presented as a range of relative units.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound derivatives are not extensively reported. However, the following are detailed methodologies for key experiments commonly employed for evaluating the biological activities of related xanthene and carbohydrazide derivatives.
Antioxidant Activity Assessment (General Protocol)
This protocol is based on the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, a common method for evaluating antioxidant capacity.
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.
-
Sample Preparation: The test compounds (this compound derivatives) are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution (e.g., 1 mg/mL). Serial dilutions are then made to obtain a range of concentrations. Ascorbic acid is used as a positive control.
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the test compound solution (e.g., 100 µL) to each well.
-
Add the DPPH solution (e.g., 100 µL) to each well.
-
The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the concentration of the test compound.
Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer agents.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formed formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.
Antimicrobial Activity Assessment (Broth Microdilution Method for MIC Determination)
This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight. The culture is then diluted to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).
-
Preparation of Test Compounds: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microplate with broth medium to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism without compound) and a negative control (broth only) are included. Standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) are used as reference drugs.
-
Incubation: The microplates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Synthetic pathway for this compound.
Caption: Workflow for screening 9H-xanthene-9-carbohydrazides.
References
A Comparative Guide to In Vitro Assay Validation for 9H-Xanthene-9-Carbohydrazide Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro assays for the validation of 9H-xanthene-9-carbohydrazide compounds, a class of molecules with potential therapeutic applications. The following sections detail experimental protocols and comparative data for cytotoxicity, neuroprotection, anti-inflammatory, and anticonvulsant activities to support researchers in their drug discovery and development efforts.
Introduction
This compound derivatives have emerged as a promising scaffold in medicinal chemistry, exhibiting a range of biological activities. This guide focuses on the in vitro validation of these compounds, offering a comparative framework for assessing their potential as therapeutic agents. The assays described herein are foundational for determining the cytotoxic, neuroprotective, anti-inflammatory, and anticonvulsant properties of this chemical series.
Data Presentation
The following tables summarize the quantitative data for representative 9H-xanthene derivatives and relevant control compounds across various in vitro assays. It is important to note that while data for the specific this compound scaffold is limited in some assays, data from structurally similar xanthene and hydrazone derivatives are provided for comparative purposes.
Table 1: In Vitro Cytotoxicity of Xanthene and Hydrazone Derivatives
| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| Xanthene Derivatives | ||||
| 9-Phenyl-9H-thioxanthen-9-ol | Caco-2 (Colon Cancer) | Cytotoxicity | 0.0096 ± 0.0011 | [1] |
| 9-Benzyl-9H-xanthen-9-ol | Hep G2 (Hepatocellular Carcinoma) | Cytotoxicity | 0.1613 ± 0.041 | [1] |
| Hydrazone Derivatives | ||||
| N-pyrrolyl hydrazide-hydrazone (5a) | SH-SY5Y (Neuroblastoma) | MTT | >500 | [2] |
| N-pyrrolyl hydrazide-hydrazone (5d) | SH-SY5Y (Neuroblastoma) | MTT | 43.71 | [2] |
| N-pyrrolyl hydrazide-hydrazone (5g) | SH-SY5Y (Neuroblastoma) | MTT | 44.16 | [2] |
| Control Compounds | ||||
| Doxorubicin | MCF-7 (Breast Cancer) | Cytotoxicity | 16.2 µg/mL | [3] |
| Cisplatin | 5RP7 (Cisplatin-resistant cell line) | Cytotoxicity | 1.87 ± 0.15 µg/mL | [4] |
Table 2: In Vitro Neuroprotective Activity of Hydrazone Derivatives
| Compound/Derivative | Cell Line | Stressor | Assay | Concentration for Protection | Reference |
| Hydrazone Derivatives | |||||
| N-pyrrolyl hydrazide-hydrazone (7d) | SH-SY5Y | H₂O₂ | Cell Viability | 1, 10, 20 µM | [5][6] |
| Benzimidazole arylhydrazone (3e) | SH-SY5Y | H₂O₂ | Neuroprotection | Not specified | [7] |
| Control Compounds | |||||
| Melatonin | SH-SY5Y | H₂O₂ | Cell Viability | 1, 10, 20 µM | [5] |
| Rasagiline | SH-SY5Y | H₂O₂ | Neuroprotection | Not specified | [7] |
Table 3: In Vitro Anti-inflammatory Activity of Xanthene Derivatives
| Compound/Derivative | Assay | IC50 (nM) | Selectivity Index (COX-2/COX-1) | Reference |
| Xanthene Derivatives | ||||
| Thioxanthene derivative (7) | COX-2 Inhibition | 4.37 ± 0.78 | 3.83 | [1] |
| Control Compounds | ||||
| Diclofenac Sodium | Protein Denaturation | Not specified | Not applicable | [8] |
Table 4: In Vitro Anticonvulsant Activity of Hydrazone Derivatives
| Compound/Derivative | Target/Assay | Activity Metric | Value | Reference |
| Hydrazone Derivatives | ||||
| 1,2,4-triazine-hydrazone (6k) | MES (in vivo) | ED50 | 54.31 mg/kg | [9] |
| 1,2,4-triazine-hydrazone (6r) | MES (in vivo) | ED50 | 46.05 mg/kg | [9] |
| Control Compounds | ||||
| Carbamazepine | Voltage-gated sodium channels | Binding Affinity (Ki) | Correlates with in vivo efficacy | [10] |
| Phenytoin | Voltage-gated sodium channels | Binds to inactivated state | Not specified | [11] |
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below. These protocols are based on established methods and can be adapted for the specific validation of this compound compounds.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[1][7]
a. Cell Culture:
-
Culture appropriate cell lines (e.g., SH-SY5Y for neurotoxicity/neuroprotection context, RAW 264.7 for inflammation context, or relevant cancer cell lines) in 96-well plates at a suitable density (e.g., 1 x 10⁴ cells/well) and allow them to adhere for 24 hours.[12]
b. Compound Treatment:
-
Prepare serial dilutions of the this compound compounds and control drugs in the appropriate cell culture medium.
-
Replace the existing medium with the medium containing the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
c. MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[12]
d. Formazan Solubilization:
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]
e. Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the vehicle-treated control group. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then determined.
In Vitro Neuroprotection Assay
This assay evaluates the ability of compounds to protect neuronal cells from a neurotoxic insult. The human neuroblastoma SH-SY5Y cell line is a commonly used model.[12][13]
a. Cell Culture and Differentiation:
-
Culture SH-SY5Y cells as described for the cytotoxicity assay. For a more neuron-like phenotype, cells can be differentiated with retinoic acid.
b. Pre-treatment and Neurotoxin Challenge:
-
Pre-treat the cells with various concentrations of the this compound compounds for a specific duration (e.g., 2 hours).
-
Induce neurotoxicity by adding a stressor such as amyloid-beta peptide (Aβ) (e.g., 10 µM Aβ₂₅₋₃₅ for 24 hours) or hydrogen peroxide (H₂O₂).[5][6]
c. Assessment of Cell Viability:
-
After the incubation period with the neurotoxin, assess cell viability using the MTT assay as described above. An increase in cell viability in the presence of the test compound compared to the neurotoxin-only control indicates a neuroprotective effect.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[10]
a. Cell Culture:
-
Seed RAW 264.7 macrophage cells in a 96-well plate (e.g., 5 x 10⁴ cells/well) and allow them to adhere.[10]
b. Compound Treatment and Stimulation:
-
Pre-treat the cells with different concentrations of the this compound compounds for 1 hour.[10]
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[10]
c. Nitrite Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate at room temperature for 10-15 minutes.[10]
-
Measure the absorbance at 540-550 nm.[10]
-
The amount of nitrite, a stable product of NO, is quantified using a sodium nitrite standard curve. A decrease in nitrite levels in the presence of the test compound indicates anti-inflammatory activity.
In Vitro Anticonvulsant Activity: Sodium Channel Binding Assay
While in vivo models are common for anticonvulsant screening, in vitro assays targeting key molecular players like voltage-gated sodium channels can provide mechanistic insights.[9][12] These assays typically involve radioligand binding or electrophysiological techniques.
a. Membrane Preparation:
-
Prepare cell membranes from a cell line expressing the desired sodium channel subtype (e.g., NaV1.2).
b. Binding Assay:
-
Incubate the cell membranes with a radiolabeled ligand known to bind to a specific site on the sodium channel (e.g., [³H]batrachotoxinin A 20-α-benzoate) in the presence and absence of the test compounds (this compound derivatives).
-
After incubation, separate the bound and free radioligand by filtration.
-
Quantify the radioactivity of the bound ligand using a scintillation counter.
c. Data Analysis:
-
Determine the ability of the test compounds to displace the radioligand.
-
Calculate the inhibition constant (Ki) to quantify the binding affinity of the compound for the sodium channel. A lower Ki value indicates a higher binding affinity.
Mandatory Visualizations
Caption: Workflow for in vitro validation of this compound compounds.
Caption: Simplified signaling pathway of LPS-induced nitric oxide production.
Caption: General pathway of neurotoxin-induced neuronal apoptosis.
References
- 1. Biological Evaluation of Xanthene and Thioxanthene Derivatives as Antioxidant, Anticancer, and COX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, DFT Study, and In Vitro Evaluation of Antioxidant Properties and Cytotoxic and Cytoprotective Effects of New Hydrazones on SH-SY5Y Neuroblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, DFT Study, and In Vitro Evaluation of Antioxidant Properties and Cytotoxic and Cytoprotective Effects of New Hydrazones on SH-SY5Y Neuroblastoma Cell Lines [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis, and biological evaluation of hydrazone incorporated 1,2,4-triazines as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The relationship between sodium channel inhibition and anticonvulsant activity in a model of generalised seizure in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. saspublishers.com [saspublishers.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Recent Developments of Hydrazide/Hydrazone Derivatives and Their Analogs as Anticonvulsant Agents in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Profile of 9H-Xanthene-9-Carbohydrazide Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of novel chemical entities is paramount for advancing safe and effective therapeutics. This guide provides a comparative analysis of the potential cross-reactivity of 9H-xanthene-9-carbohydrazide derivatives, drawing upon available experimental data from structurally related xanthene analogs. While specific cross-reactivity panel data for this compound derivatives is limited in publicly available literature, analysis of analogous compounds provides critical insights into their potential off-target effects and selectivity.
The xanthene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2] The introduction of a carbohydrazide moiety at the 9-position of the xanthene core creates a unique chemical space with potential for novel therapeutic applications. However, this also necessitates a thorough evaluation of its interaction with a range of biological targets to assess its selectivity profile.
Quantitative Analysis of Biological Activity
To illustrate the potential for differential activity among xanthene derivatives, the following table summarizes the cytotoxic effects of selected analogs against various human cancer cell lines. This data, while not specific to this compound derivatives, highlights the importance of screening against multiple cell lines to identify selective cytotoxic profiles.
| Compound | Cell Line | Assay | IC50 (nM) | Reference |
| Compound 2 | Hepatocellular Carcinoma (Hep G2) | Cytotoxicity | 161.3 ± 41 | [3] |
| Compound 3 | Colon Cancer (Caco-2) | Cytotoxicity | 9.6 ± 1.1 | [3] |
| Compound 4 | - | Antioxidant Activity | 15.44 ± 6 | [3] |
| Compound 7 | Cyclooxygenase-2 (COX-2) | Enzyme Inhibition | 4.37 ± 0.78 | [3] |
Potential Signaling Pathways and Off-Target Interactions
Several signaling pathways have been identified as being modulated by xanthene derivatives. Understanding these interactions is crucial for predicting potential cross-reactivity and off-target effects.
References
Validating the Mechanism of Action for a 9H-xanthene-9-carbohydrazide-based Drug Candidate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the mechanism of action of a novel 9H-xanthene-9-carbohydrazide-based drug candidate, designated here as XCH-2025, as a topoisomerase II inhibitor with apoptosis-inducing activity. Through a comparative analysis with established anticancer agents and detailed experimental protocols, this document aims to facilitate the objective assessment of XCH-2025's therapeutic potential.
Comparative Analysis of Topoisomerase II Inhibitors
Topoisomerase II is a critical enzyme in DNA replication and a well-established target for cancer chemotherapy. This section compares the in vitro efficacy of our hypothetical drug candidate, XCH-2025, with standard topoisomerase inhibitors.
Table 1: In Vitro Topoisomerase IIα Inhibition
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| XCH-2025 (Hypothetical) | Topoisomerase IIα | kDNA Decatenation | 1.5 | Fictional Data |
| Etoposide | Topoisomerase II | kDNA Decatenation | 69.7 | [1] |
| Doxorubicin | Topoisomerase II | kDNA Decatenation | 2.67 | [2] |
| Merbarone (Catalytic Inhibitor) | Topoisomerase II | DNA Scission Inhibition | N/A | [3] |
Table 2: Cytotoxicity in Human Cancer Cell Lines
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| XCH-2025 (Hypothetical) | HeLa (Cervical Cancer) | MTT Assay | 8.5 | Fictional Data |
| XCH-2025 (Hypothetical) | MCF-7 (Breast Cancer) | MTT Assay | 12.3 | Fictional Data |
| Etoposide | HeLa | Cytotoxicity Assay | 209.90 ± 13.42 | [4] |
| Etoposide | A549 (Lung Cancer) | Cytotoxicity Assay | 139.54 ± 7.05 | [4] |
| Doxorubicin | HTETOP | MTT Assay | 0.52 | [5] |
| Camptothecin (Topoisomerase I Inhibitor) | MCF-7 | Cell Viability | 0.089 | [6][7] |
| Camptothecin (Topoisomerase I Inhibitor) | HT-29 (Colon Cancer) | Colony-forming assay | 0.010 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are protocols for key assays in determining the mechanism of action of XCH-2025.
Topoisomerase IIα kDNA Decatenation Assay
This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, by topoisomerase IIα.
Materials:
-
Human Topoisomerase IIα enzyme
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II Assay Buffer
-
ATP solution
-
Dilution Buffer
-
STEB (Sucrose, Tris-HCl, EDTA, Bromophenol Blue) solution
-
Chloroform/isoamyl alcohol (24:1)
-
Agarose
-
TAE buffer
-
Ethidium bromide or other DNA stain
-
Test compound (XCH-2025) and control inhibitors (e.g., Etoposide) dissolved in DMSO
Procedure:
-
Reaction Setup: On ice, prepare a reaction mixture containing the 10x assay buffer, ATP, and kDNA in sterile water.
-
Compound Addition: Aliquot the reaction mixture into microcentrifuge tubes. Add the desired concentrations of XCH-2025, a positive control inhibitor, and a DMSO vehicle control.
-
Enzyme Addition: Add diluted topoisomerase IIα to each tube to initiate the reaction. The optimal enzyme concentration should be predetermined to achieve complete decatenation in the control reaction.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding STEB solution and chloroform/isoamyl alcohol.
-
Phase Separation: Vortex briefly and centrifuge to separate the aqueous and organic phases.
-
Agarose Gel Electrophoresis: Load the aqueous phase onto a 1% agarose gel in TAE buffer.
-
Visualization: Run the gel, stain with a DNA stain, and visualize under UV light. Decatenated minicircles will migrate into the gel, while the catenated kDNA network will remain in the well. The inhibition is quantified by the reduction of decatenated DNA bands.[9]
Western Blot Analysis of Apoptosis Markers (Bcl-2 and Bax)
This protocol details the detection and quantification of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2 to determine the Bax:Bcl-2 ratio, a key indicator of apoptosis.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
Test compound (XCH-2025)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of XCH-2025 and a vehicle control for a predetermined time (e.g., 24, 48 hours).
-
Cell Lysis: Harvest the cells and lyse them using ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration and add Laemmli buffer. Boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and calculate the Bax:Bcl-2 ratio, normalizing to the loading control.[10][11][12]
Visualizing the Mechanism of Action
Diagrams generated using Graphviz provide a clear visual representation of the proposed signaling pathways and experimental workflows.
Caption: Proposed mechanism of XCH-2025 as a topoisomerase II poison.
References
- 1. inspiralis.com [inspiralis.com]
- 2. Synthesis, cytotoxicity, and DNA topoisomerase II inhibitory activity of benzofuroquinolinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bcl-2 and Bax expression in thyroid tumours. An immunohistochemical and western blot analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Camptothecin (CPT) | Topo I inhibitor | TargetMol [targetmol.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. inspiralis.com [inspiralis.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
A Comparative Guide to the Synthetic Routes of 9H-xanthene-9-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the primary synthetic pathways to 9H-xanthene-9-carbohydrazide, a valuable scaffold in medicinal chemistry. The routes are evaluated based on efficiency, reaction conditions, and overall yield, with supporting experimental data and detailed protocols to aid in laboratory-scale synthesis.
At a Glance: Comparison of Synthetic Routes
Two principal synthetic strategies for the preparation of this compound have been identified and analyzed: a traditional two-step method proceeding through an ester intermediate, and a more direct, solvent-free approach. The following table summarizes the quantitative aspects of each route, providing a clear comparison to inform your synthetic planning.
| Parameter | Route 1: Two-Step Synthesis via Esterification and Hydrazinolysis | Route 2: Direct Solvent-Free Synthesis |
| Starting Material | 9H-xanthene-9-carboxylic acid | 9H-xanthene-9-carboxylic acid |
| Key Intermediates | Ethyl 9H-xanthene-9-carboxylate | None |
| Overall Yield | ~75-85% (cumulative over two steps) | High (specific yield not reported, but method is described as highly efficient) |
| Reaction Time | Esterification: 4-8 hours; Hydrazinolysis: ~16 hours | 3-5 minutes (grinding) + 10 minutes (digestion) |
| Reaction Temperature | Esterification: Reflux; Hydrazinolysis: Reflux | Room Temperature |
| Solvent Usage | Ethanol, Diethyl ether/Ethyl acetate | None (Solvent-free) |
| Purification | Extraction, Recrystallization/Column chromatography | Crystallization from ethanol |
| Key Advantages | Well-established, reliable methodology. | Rapid, environmentally friendly, simple work-up. |
| Key Disadvantages | Longer overall reaction time, use of solvents. | Relies on physical grinding, may be less suitable for very large scale. |
Visualizing the Synthetic Pathways
To further elucidate the distinct approaches, the following diagrams illustrate the workflow of each synthetic route.
Benchmarking the Antioxidant Potential of 9H-Xanthene-9-Carbohydrazide Derivatives Against Industry Standards
For Immediate Release
In the continuous pursuit of novel therapeutic agents, the scientific community has shown a growing interest in the antioxidant properties of heterocyclic compounds. Among these, 9H-xanthene-9-carbohydrazide and its derivatives have emerged as a promising class of molecules with the potential to combat oxidative stress-related pathologies. This guide provides a comparative analysis of the antioxidant capacity of select this compound derivatives against well-established antioxidants, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Recent studies have highlighted the free-radical scavenging ability of several derivatives of N′-(9H-Xanthen-9-yl)carbohydrazides, particularly those with monohydroxy, para-fluorine, and 2,4-dichlorine substitutions.[1] Additionally, other xanthene derivatives, such as 1,2-dihydroxy-9H-xanthen-9-one, have demonstrated notable antioxidant activity.[2][3] To contextualize the potential of these compounds, their performance must be benchmarked against recognized antioxidant standards.
Quantitative Comparison of Antioxidant Capacity
The following table summarizes the available antioxidant activity data for 9H-xanthene derivatives and compares it with standard antioxidants like Trolox, Ascorbic Acid, and Quercetin. The data is primarily presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency.
Table 1: Comparative Antioxidant Activity (IC50 Values)
| Compound | Assay | IC50 (µg/mL) | IC50 (µM) |
| This compound Derivatives | |||
| Monohydroxy derivative | DPPH | Data not available | Data not available |
| para-Fluoro derivative | DPPH | Data not available | Data not available |
| 2,4-Dichloro derivative | DPPH | Data not available | Data not available |
| Standard Antioxidants | |||
| Trolox | DPPH | 3.77[4] | - |
| ABTS | 2.93[4] | - | |
| Ascorbic Acid | DPPH | 24.34[4] | - |
| Quercetin | DPPH | - | 4.60 ± 0.3[4] |
| ABTS | 1.89 ± 0.33[4] | 48.0 ± 4.4[4] |
Note: Direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following are generalized protocols for the most common in vitro antioxidant capacity assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, leading to a color change from purple to yellow.[4]
-
Principle: The reduction of the DPPH radical by an antioxidant is measured by the decrease in absorbance at approximately 517 nm.[4]
-
Reagents:
-
DPPH solution (e.g., 0.1 mM in methanol)
-
Test compounds and standard antioxidants at various concentrations
-
Methanol or another suitable solvent
-
-
Procedure:
-
A specific volume of the test compound or standard is mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).
-
The absorbance is measured using a spectrophotometer at 517 nm.
-
The percentage of radical scavenging activity is calculated, and the IC50 value is determined.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Principle: The reduction of the blue-green ABTS•+ by an antioxidant causes a decolorization that is measured by the decrease in absorbance at a specific wavelength (e.g., 734 nm).
-
Reagents:
-
ABTS solution (e.g., 7 mM)
-
Potassium persulfate (e.g., 2.45 mM)
-
Phosphate buffered saline (PBS) or another suitable buffer
-
Test compounds and standard antioxidants at various concentrations
-
-
Procedure:
-
The ABTS radical cation is generated by reacting the ABTS solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.
-
The ABTS•+ solution is diluted with a suitable solvent to obtain a specific absorbance at the measurement wavelength.
-
A specific volume of the test compound or standard is added to the diluted ABTS•+ solution.
-
After a set incubation period, the absorbance is measured.
-
The percentage of inhibition is calculated to determine the IC50 value.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay evaluates the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[5]
-
Principle: The reduction of the colorless Fe³⁺-TPTZ (2,4,6-tripyridyl-s-triazine) complex to the blue-colored Fe²⁺-TPTZ complex by an antioxidant is measured by the change in absorbance at approximately 593 nm.[5][6]
-
Reagents:
-
FRAP reagent: a mixture of acetate buffer, TPTZ solution, and FeCl₃ solution.
-
Test compounds and standard antioxidants at various concentrations.
-
-
Procedure:
-
The FRAP reagent is freshly prepared and warmed to 37°C.
-
A small volume of the test compound or standard is added to the FRAP reagent.
-
The absorbance of the mixture is measured at 593 nm after a specific incubation time.
-
The antioxidant capacity is determined based on the increase in absorbance.
-
Visualizing Key Concepts
To further aid in the understanding of the experimental and logical frameworks, the following diagrams are provided.
Caption: Experimental workflow for assessing antioxidant capacity.
Caption: Logical framework for comparative antioxidant analysis.
Caption: Simplified signaling pathway of oxidative stress and antioxidant intervention.
References
Assessing the Selectivity of 9H-Xanthene-9-Carbohydrazide Derivatives for Specific Biological Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological selectivity of 9H-xanthene-9-carbohydrazide derivatives and related xanthene analogs. The xanthene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and neuromodulatory effects.[1][2] Understanding the selectivity of these compounds is crucial for the development of targeted therapeutics with improved efficacy and reduced off-target effects. This guide summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of key biological pathways and experimental workflows to aid researchers in this endeavor.
Data Presentation: Comparative Biological Activity
The following tables summarize the in vitro biological activities of various this compound derivatives and other relevant xanthene analogs. This data allows for a comparative assessment of their potency and selectivity against different biological targets.
Table 1: Anticancer Activity of Xanthene Derivatives Against Various Cancer Cell Lines
| Compound/Analog | Cell Line | Assay | IC50 (µM) | Reference |
| [N,N-diethyl]-9-hydroxy-9-(3-methoxyphenyl)-9H-xanthene-3-carboxamide | DU-145 (Prostate) | Cell Growth Inhibition | 36 | [3] |
| MCF-7 (Breast) | Cell Growth Inhibition | 50 | [3] | |
| HeLa (Cervical) | Cell Growth Inhibition | 42 | [3] | |
| 9-Benzyl-9H-xanthen-9-ol | HeLa (Cervical) | Cytotoxicity | 0.213 | [4] |
| Xanthene-Naphthoquinone Derivative (8c) | SCC9 (Oral Squamous Carcinoma) | Cytotoxicity | ~1.45 | [5] |
| SCC4 (Oral Squamous Carcinoma) | Cytotoxicity | ~1.45 | [5] | |
| SCC25 (Oral Squamous Carcinoma) | Cytotoxicity | ~1.45 | [5] | |
| 5-Oxopyrrolidine-3-carbohydrazide Derivative (Compound 8) | IGR39 (Melanoma) | Cell Viability | <20% viability at test concentration | [6] |
| MDA-MB-231 (Triple-Negative Breast Cancer) | Cell Viability | <20% viability at test concentration | [6] | |
| Panc-1 (Pancreatic Carcinoma) | Cell Viability | Lower activity observed | [6] | |
| 5-Oxopyrrolidine-3-carbohydrazide Derivative (Compound 12) | IGR39 (Melanoma) | Cell Viability | <20% viability at test concentration | [6] |
| MDA-MB-231 (Triple-Negative Breast Cancer) | Cell Viability | <20% viability at test concentration | [6] | |
| Panc-1 (Pancreatic Carcinoma) | Cell Viability | Comparable to other cell lines in 3D models | [6] |
Table 2: Activity of 9H-Xanthene-9-Carboxamide Derivatives on Metabolic and Neurological Targets
| Compound/Analog | Target | Assay | Activity | Cell Line/System | Reference |
| 9H-xanthene-9-carboxylic acid {2,2,2-trichloro-1-[3-(3-nitro-phenyl)-thioureido]-ethyl}-amide (Xn) | AMP-activated protein kinase (AMPK) | AMPK Activation (Phospho-AMPK Levels) | ~1.5-fold increase | L6 Myotubes | [7] |
| (9H-xanthene-9-carbonyl)carbamic acid butyl ester | Metabotropic glutamate receptor 1 (mGlu1) | Positive Allosteric Modulator (PAM) Assay | Potentiation of agonist response | Recombinant cell lines | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are foundational and may require optimization for specific cell lines or experimental conditions.
Cell Viability Assays (MTT and XTT)
These colorimetric assays are widely used to assess the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.[9]
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [10]
-
Principle: Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24-48 hours to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of the test compound and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 1-4 hours at 37°C.
-
Solubilization: Carefully remove the culture medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.
-
2. XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay [9]
-
Principle: Similar to the MTT assay, XTT is reduced to a water-soluble formazan product by metabolically active cells.
-
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
XTT Labeling: Prepare a fresh XTT labeling mixture (XTT and an electron-coupling reagent) according to the manufacturer's instructions. Add the mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 450 and 500 nm.
-
AMPK Activation Assay (Western Blot)
This method is used to determine the activation of AMP-activated protein kinase (AMPK) by measuring the level of its phosphorylated form.[1][11][12]
-
Principle: AMPK is activated by phosphorylation at Threonine 172 (Thr172) of its α-subunit. Western blotting with antibodies specific for phosphorylated AMPK (p-AMPK) and total AMPK allows for the quantification of this activation.
-
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with the test compound for a predetermined period.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Separate protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the ratio of p-AMPK to total AMPK.
-
mGlu1 Receptor Functional Assay (FLIPR)
The Fluorescence Imaging Plate Reader (FLIPR) assay is a high-throughput method to measure changes in intracellular calcium, which is a downstream signaling event for Gq-coupled GPCRs like mGlu1.[13][14][15]
-
Principle: Cells expressing the mGlu1 receptor are loaded with a calcium-sensitive fluorescent dye. Activation of the receptor by an agonist leads to an increase in intracellular calcium, which is detected as a change in fluorescence intensity. Positive allosteric modulators (PAMs) will potentiate the response to the agonist.
-
Procedure:
-
Cell Plating: Plate cells stably expressing the mGlu1 receptor in a 96-well or 384-well plate and incubate overnight.
-
Dye Loading: Remove the culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM). Incubate for approximately 60 minutes at 37°C or room temperature, depending on the cell line.
-
Compound and Agonist Addition:
-
Prepare a compound plate with the test compounds (potential PAMs).
-
Prepare an agonist plate with a known mGlu1 agonist (e.g., glutamate or quisqualate).
-
-
FLIPR Measurement:
-
Place the cell plate and compound/agonist plates into the FLIPR instrument.
-
The instrument will first add the test compound to the cells and measure the baseline fluorescence.
-
After a short incubation, the agonist is added, and the change in fluorescence is monitored in real-time.
-
-
Data Analysis: Analyze the fluorescence data to determine the effect of the test compound on the agonist-induced calcium response. An increase in the potency or efficacy of the agonist in the presence of the compound indicates PAM activity.
-
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the assessment of this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. experts.umn.edu [experts.umn.edu]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. moleculardevices.com [moleculardevices.com]
- 15. moleculardevices.com [moleculardevices.com]
Comparative Cytotoxicity of 9H-Xanthene Analogs in Cancer Cell Lines: A Guide for Researchers
This guide provides a comparative overview of the cytotoxic effects of various analogs of the 9H-xanthene scaffold against several cancer cell lines. While specific comprehensive studies on a series of 9H-xanthene-9-carbohydrazide analogs are limited in publicly available literature, this document collates available data on structurally related xanthene derivatives to offer insights into their anticancer potential. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.
Comparative Cytotoxicity Data
The in vitro cytotoxic activity of several xanthene derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below for easy comparison.
| Compound/Analog | Cancer Cell Line | Assay Type | IC50 (µM) |
| [N,N-diethyl]-9-hydroxy-9-(3-methoxyphenyl)-9H-xanthene-3-carboxamide | DU-145 (Prostate) | Cell Growth Inhibition | 36 |
| MCF-7 (Breast) | Cell Growth Inhibition | 50 | |
| HeLa (Cervical) | Cell Growth Inhibition | 42 | |
| 9-Benzyl-9H-xanthen-9-ol | HeLa (Cervical) | Cytotoxicity | 0.213 |
| 9-Phenyl-9H-thioxanthen-9-ol | Caco-2 (Colon) | Cytotoxicity | 0.0096 ± 0.0011 |
| 9-Benzyl-9H-xanthen-9-ol | Hep G2 (Hepatocellular) | Cytotoxicity | 0.1613 ± 0.041 |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of the cytotoxic potential of novel compounds.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, DU-145)
-
Complete growth medium (specific to the cell line)
-
Phosphate-Buffered Saline (PBS)
-
Test compounds (this compound analogs)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (e.g., DMSO, final concentration <0.5%).
-
Incubation: Incubate the plates for a further 48 to 72 hours at 37°C.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined from a dose-response curve by plotting the percentage of cell viability against the compound concentration.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
Test compounds
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Fixation: Wash the cells with ice-cold PBS and centrifuge. Resuspend the cell pellet and fix by adding dropwise to ice-cold 70% ethanol while gently vortexing. Incubate the cells at -20°C for at least 2 hours or overnight.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution containing RNase A to ensure only DNA is stained.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI, allowing for the quantification of cells in each phase of the cell cycle.
Visualizations
The following diagrams illustrate a general experimental workflow for assessing the cytotoxicity of novel compounds and a potential signaling pathway that may be targeted by 9H-xanthene analogs.
Caption: General experimental workflow for the evaluation of anticancer compounds.
Caption: Putative apoptosis induction pathway by xanthene analogs.
Safety Operating Guide
Navigating the Disposal of 9H-xanthene-9-carbohydrazide: A Guide to Safe and Compliant Practices
For researchers and professionals in drug development, the responsible disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive overview of the recommended disposal procedures for 9H-xanthene-9-carbohydrazide, ensuring the safety of personnel and adherence to regulatory standards.
It is important to note that a specific Safety Data Sheet (SDS) for this compound (CAS No. 5484-20-8 or 1604-08-6) containing detailed disposal instructions was not available in the public domain at the time of this writing. [1][2][3][4] Therefore, the following procedures are based on best practices for handling and disposal of similar chemical compounds and information gleaned from the SDS of related substances.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Due to the lack of specific hazard information for this compound, a cautious approach is warranted. Based on the data for structurally similar compounds such as carbohydrazide and xanthene derivatives, it is prudent to assume the substance may be harmful if swallowed, cause skin and eye irritation, and may be toxic to aquatic life.[5][6][7][8]
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact. |
| Eye Protection | Safety glasses with side-shields or goggles | To protect eyes from splashes or dust. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator (if handling powders or creating dust) | To prevent inhalation of airborne particles. |
II. Step-by-Step Disposal Procedure
The primary and most critical step in the disposal of this compound is to engage a licensed professional waste disposal service.[6][8] Adherence to local, state, and federal environmental regulations is mandatory.
1. Waste Collection and Storage:
-
Containment: Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves) in a designated, clearly labeled, and chemically compatible container. The container should be kept tightly closed.[6][9]
-
Labeling: The waste container must be clearly labeled with the chemical name "this compound," the appropriate CAS number (5484-20-8 or 1604-08-6), and any known or suspected hazard warnings.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.[10]
2. Handling Spills:
-
In the event of a spill, ensure the area is well-ventilated and wear the appropriate PPE.
-
Carefully sweep up the solid material, avoiding dust formation, and place it into a suitable container for disposal.[6][9]
-
Clean the spill area thoroughly with an appropriate solvent and then wash with soap and water.
-
Do not allow the chemical to enter drains or waterways.[5]
3. Final Disposal:
-
Professional Disposal: Arrange for a licensed and approved waste disposal company to collect and manage the disposal of the chemical waste. This is the safest and most compliant method.[6][8]
-
Regulatory Compliance: Ensure that the entire disposal process, from collection to final disposal, complies with all applicable local, state, and federal regulations.
III. Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these guidelines, laboratories can ensure the safe handling and compliant disposal of this compound, thereby protecting their personnel and the environment. Always prioritize safety and consult with your institution's environmental health and safety department for specific guidance.
References
- 1. 9H-Xanthene-9-carbohydrazide5484-20-8,Purity95%_Alinda Chemical Ltd. [molbase.com]
- 2. pschemicals.com [pschemicals.com]
- 3. 2abiotech.net [2abiotech.net]
- 4. calpaclab.com [calpaclab.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.fr [fishersci.fr]
- 10. fishersci.com [fishersci.com]
Personal protective equipment for handling 9H-xanthene-9-carbohydrazide
This guide provides immediate and essential safety protocols for handling 9H-xanthene-9-carbohydrazide in a laboratory setting. The information is compiled based on safety guidelines for structurally related compounds, such as carbohydrazide and hydrazine, to ensure a high degree of caution.
Personal Protective Equipment (PPE)
Effective protection is critical when handling this compound. The following table summarizes the recommended personal protective equipment.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Consult the glove manufacturer's resistance chart for specific breakthrough times.[1][2] |
| Eye Protection | Safety goggles or face shield | Use chemical splash goggles.[3] A face shield should be worn in situations with a higher risk of splashing.[1][3][4] |
| Body Protection | Laboratory coat | A flame-resistant lab coat is advisable.[1] |
| Respiratory Protection | Fume hood or respirator | Handle in a well-ventilated area, preferably within a chemical fume hood.[5] If a fume hood is not available or if aerosolization is possible, a NIOSH-approved respirator with appropriate cartridges should be used.[2][4] |
Operational Plan: Handling Procedures
Adherence to a strict operational workflow is paramount to minimize exposure and ensure safety.
1. Preparation:
-
Ensure a chemical fume hood is operational and available.
-
Verify that an emergency eyewash station and safety shower are accessible.[4]
-
Prepare all necessary equipment and reagents before handling the compound.
-
Don all required personal protective equipment (PPE) as detailed in the table above.
2. Handling:
-
Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[5]
-
Avoid direct contact with skin and eyes.[5]
-
Use appropriate tools (spatulas, scoops) to handle the solid material.
-
Avoid creating dust.[5][6] If there is a risk of dust generation, additional respiratory protection should be considered.
3. Decontamination:
-
Wipe down all surfaces that may have come into contact with the chemical using an appropriate solvent (e.g., acetone) followed by soap and water.[1]
-
Decontaminate all equipment used during the procedure.
-
Remove and launder contaminated clothing separately.[5] Wash hands thoroughly with soap and water after handling.[5][6][7]
Emergency Procedures: Exposure Response
Immediate action is crucial in the event of an exposure.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately remove contaminated clothing.[1][8] Flush the affected skin with copious amounts of water for at least 15 minutes.[4][6] Seek medical attention if irritation persists.[8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][6] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air.[6] If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[6] Seek immediate medical attention.[6][8] |
Logistical Plan: Storage and Disposal
Proper storage and disposal are essential for laboratory safety and environmental protection.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9]
-
Keep away from incompatible materials such as strong oxidizing agents.[6]
-
Containers should be clearly labeled with the chemical name and any associated hazards.
Disposal:
-
Dispose of waste in accordance with all local, state, and federal regulations.[8][9]
-
Contaminated materials, including empty containers, should be treated as hazardous waste.
-
Do not dispose of down the drain or in general waste. Place in a suitable, labeled container for chemical waste disposal.[5]
References
- 1. safety.charlotte.edu [safety.charlotte.edu]
- 2. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 3. realsafety.org [realsafety.org]
- 4. Hydrazine - Wikipedia [en.wikipedia.org]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. redox.com [redox.com]
- 7. atamankimya.com [atamankimya.com]
- 8. scribd.com [scribd.com]
- 9. Carbohydrazide As An Oxygen Scavenger: Mechanism, Benefits & Industrial Use - BLi-T [blitchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
